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Core Science & Biosynthesis

Foundational

What is the mechanism of action of (4,6-Dichloro-1H-indol-2-yl)methanol in vitro?

In Vitro Mechanism of Action and Pharmacological Utility of (4,6-Dichloro-1H-indol-2-yl)methanol and Its Derivatives Executive Summary (4,6-Dichloro-1H-indol-2-yl)methanol (CAS: 1895004-92-8) is a highly valued chiral in...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanism of Action and Pharmacological Utility of (4,6-Dichloro-1H-indol-2-yl)methanol and Its Derivatives

Executive Summary

(4,6-Dichloro-1H-indol-2-yl)methanol (CAS: 1895004-92-8) is a highly valued chiral indole derivative. While the unconjugated parent compound does not possess a published, direct mechanism of action on standard mammalian signaling cascades (e.g., PI3K/AKT/mTOR)[1], its profound pharmacological significance is realized as a privileged synthetic building block[1]. The hydroxymethyl group at the 2-position serves as a reactive handle, enabling the synthesis of complex, highly potent bioactive molecules[1]. Most notably, it is the critical precursor for NEU-1053 (SB-443342) and related urea-based inhibitors, which are fast-acting trypanocidal agents designed to treat Human African Trypanosomiasis (HAT)[2][3].

This technical guide details the in vitro mechanism of action, structural biology, and experimental validation workflows for the bioactive derivatives synthesized from the (4,6-dichloro-1H-indol-2-yl)methanol scaffold.

Mechanism of Action: Targeting Methionyl-tRNA Synthetase (MetRS)

The primary in vitro mechanism of action for derivatives synthesized from the (4,6-dichloro-1H-indol-2-yl)methanol scaffold is the potent, competitive inhibition of Methionyl-tRNA synthetase (MetRS) in Trypanosoma brucei (TbMetRS)[3][4].

MetRS is an essential aminoacyl-tRNA synthetase (aaRS) that catalyzes a two-step aminoacylation reaction[5]:

  • Activation: The α -carboxylate oxygen of methionine attacks the α -phosphate of ATP (requiring Mg 2+ ), forming a methionyl-adenylate (Met-AMP) intermediate and releasing pyrophosphate (PPi)[5].

  • Transfer: The activated methionine is transferred to the 2′- or 3′-hydroxyl group of the cognate tRNA, releasing AMP[5].

Structural Basis of Inhibition: The 4,6-dichloroindole moiety is not merely a structural spacer; it is the primary pharmacophore responsible for target engagement. Crystallographic and biochemical studies reveal that this moiety occupies an enlarged auxiliary hydrophobic cavity adjacent to the main methionine-binding pocket[5]. This auxiliary pocket is uniquely present in the ligand-free state of kinetoplastid MetRSs but absent in the human mitochondrial MetRS homolog (despite 79% sequence identity in the active site)[5][6]. By locking into this pocket, the derivative outcompetes natural methionine, halting the formation of the Met-AMP intermediate and rapidly terminating parasitic protein synthesis[5][6].

MetRS_Inhibition ATP ATP + Methionine MetRS TbMetRS Enzyme ATP->MetRS Binds Intermediate Met-AMP Intermediate + PPi MetRS->Intermediate Catalysis (Mg2+) Inactive Inactive MetRS Complex (Auxiliary Pocket Blocked) MetRS->Inactive Inhibition Product Met-tRNA(Met) (Protein Synthesis) Intermediate->Product tRNA Transfer tRNA tRNA(Met) tRNA->Intermediate Binds Inhibitor 4,6-Dichloroindole Derivative (e.g., NEU-1053) Inhibitor->MetRS Competitive Binding (Methionine Pocket) Inactive->Intermediate Blocks

Catalytic cycle of TbMetRS and its inhibition by 4,6-dichloroindole derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The translation of the (4,6-dichloro-1H-indol-2-yl)methanol scaffold into active inhibitors yields compounds with exceptional potency and selectivity. The table below summarizes the in vitro metrics of the parent scaffold versus its optimized derivatives.

Compound / ScaffoldTargetAssay TypeEfficacy / PotencySelectivity Index (vs Human MetRS)
(4,6-Dichloro-1H-indol-2-yl)methanol N/ASynthetic PrecursorN/AN/A
NEU-1053 (SB-443342) TbMetRSCell ProliferationEC 50​ < 100 nMHigh
Urea-based Indole Derivatives TbMetRSEnzyme InhibitionIC 50​ 19 - 110 nM> 39 to 147
Urea-based Indole Derivatives T. bruceiCell ProliferationEC 50​ 150 - 757 nMN/A

(Data synthesized from high-throughput screening and SAR optimization campaigns[3][6])

Experimental Protocols for In Vitro Validation

To ensure scientific rigor, the evaluation of these compounds relies on self-validating assay systems that link biochemical target engagement directly to phenotypic outcomes.

Protocol A: In Vitro Aminoacylation Enzyme Inhibition Assay

Causality & Design: To confirm that the phenotypic death of T. brucei is driven by MetRS inhibition, a radiometric aminoacylation assay is utilized. This assay directly measures the catalytic transfer of 3 H-methionine onto tRNA. Trichloroacetic acid (TCA) precipitation is employed as a self-validating separation step: it precipitates the macromolecular 3 H-Met-tRNA complex while leaving unreacted 3 H-methionine in solution[6].

Step-by-Step Methodology:

  • Enzyme Preparation: Pre-incubate 1-5 nM of recombinant TbMetRS with serial dilutions of the 4,6-dichloroindole derivative (starting at 10 μ M, 3-fold dilutions) in an assay buffer containing 30 mM HEPES (pH 7.5), 150 mM NaCl, 30 mM KCl, and 1 mM DTT for 15 minutes at room temperature.

  • Cofactor Addition: Add 10 mM MgCl 2​ . Crucial Step: Mg 2+ is an obligate cofactor that coordinates the ATP α -phosphate for nucleophilic attack[5].

  • Reaction Initiation: Introduce a substrate mixture containing 100 μ M ATP, 2 mg/mL E. coli mixed tRNA, and 1 μ M 3 H-methionine (specific activity ~80 Ci/mmol)[6].

  • Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench the reaction by adding an equal volume of ice-cold 10% (w/v) TCA to precipitate the tRNA.

  • Filtration & Quantification: Transfer the precipitate to a 96-well glass fiber filter plate. Wash extensively with 5% TCA to remove background radioactivity. Dry the plate, add scintillation fluid, and quantify 3 H incorporation via a liquid scintillation counter.

  • Validation Control: Run parallel assays using human mitochondrial MetRS to calculate the Selectivity Index (SI)[6].

Protocol B: T. brucei Cellular Proliferation and Translation Inhibition Assay

Causality & Design: Target engagement in a cell-free system must translate to cellular efficacy. We use a resazurin-based (Alamar Blue) survival assay coupled with a whole-cell 3 H-methionine incorporation counter-screen. Cycloheximide is used as a positive control for translation inhibition, while difluoromethylornithine (DFMO) serves as a negative control for translation-independent death[6].

Step-by-Step Methodology:

  • Cell Seeding: Dilute mid-log phase T. brucei brucei cultures to 1×104 cells/mL in HMI-9 medium. Dispense 90 μ L per well into 96-well solid white plates[2].

  • Compound Dosing: Add 10 μ L of the compound (10x final concentration in 1% DMSO) to achieve a final dose-response curve[2].

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO 2​ humidified incubator.

  • Viability Readout: Add 10 μ L of resazurin solution (0.125 mg/mL) to each well. Incubate for an additional 4-6 hours. Metabolically active parasites reduce resazurin to highly fluorescent resorufin.

  • Data Acquisition: Measure fluorescence at Ex 530 nm / Em 590 nm. Calculate the EC 50​ using non-linear regression analysis[6].

InVitro_Workflow Step1 1. Compound Synthesis (4,6-Dichloro-1H-indol-2-yl)methanol as precursor Step2 2. Target Engagement Thermal Shift Assay (ΔTm) Step1->Step2 Step3 3. Biochemical Assay 3H-Methionine Aminoacylation Step2->Step3 ΔTm > 7.5 °C Step4 4. Cellular Assay T. brucei Proliferation (EC50) Step3->Step4 IC50 < 100 nM Step5 5. Selectivity Counter-Screen Human Mitochondrial MetRS Step4->Step5 Efficacy Confirmed

Sequential in vitro screening workflow for evaluating MetRS inhibitors.

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Exploratory

Whitepaper: Structural Dynamics and Synthetic Utility of (4,6-Dichloro-1H-indol-2-yl)methanol in Drug Discovery

Executive Overview In contemporary medicinal chemistry, the indole scaffold is recognized as a "privileged structure" capable of interacting with a diverse array of biological targets. Among its functionalized derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In contemporary medicinal chemistry, the indole scaffold is recognized as a "privileged structure" capable of interacting with a diverse array of biological targets. Among its functionalized derivatives, (4,6-Dichloro-1H-indol-2-yl)methanol (CAS: 1895004-92-8) stands out as a highly versatile synthetic intermediate[1]. With a molecular weight of 216.06 g/mol , this compound serves as a critical building block in hit-to-lead optimization campaigns, most notably in the development of potent anti-parasitic agents[2]. This technical guide provides an in-depth analysis of its physicochemical properties, 3D structural architecture, and field-proven synthetic methodologies.

Physicochemical Profiling and 3D Structural Architecture

The utility of (4,6-Dichloro-1H-indol-2-yl)methanol is fundamentally tied to its precise spatial geometry and electronic distribution.

Molecular Weight and Quantitative Data

Understanding the exact mass and polar surface area is critical for predicting the pharmacokinetic behavior of downstream active pharmaceutical ingredients (APIs). The quantitative properties of the compound are summarized below to facilitate rapid comparison for drug development professionals.

Physicochemical PropertyValue
IUPAC Name (4,6-Dichloro-1H-indol-2-yl)methanol
CAS Registry Number 1895004-92-8
Molecular Formula C₉H₇Cl₂NO[1]
Molecular Weight 216.06 g/mol [1]
Monoisotopic Exact Mass 214.9905 Da[3]
Topological Polar Surface Area (TPSA) ~36.0 Ų
Hydrogen Bond Donors / Acceptors 2 (Indole NH, Hydroxyl OH) / 1 (Hydroxyl O)
3D Conformational Dynamics

The 3D structure of (4,6-Dichloro-1H-indol-2-yl)methanol is characterized by a rigid, planar aromatic core coupled with a flexible peripheral appendage:

  • Planar Aromatic Core: The fused bicyclic indole ring enforces strict planarity across 10 atoms, enabling strong π−π stacking interactions within hydrophobic target pockets.

  • Steric and Electronic Modulation: The incorporation of chlorine atoms at the C4 and C6 positions introduces significant steric bulk. Furthermore, the electron-withdrawing nature of these halogens pulls electron density away from the pyrrole ring, lowering the pKa of the indole N-H bond and enhancing the metabolic stability of the scaffold[1].

  • Tetrahedral Hydroxymethyl Vector: The C2-hydroxymethyl group (-CH₂OH) utilizes an sp³ hybridized carbon, breaking the extended planarity of the core. This rotatable bond allows the hydroxyl group to dynamically sample multiple conformations, acting as both a hydrogen bond donor and acceptor.

StructFeatures A (4,6-Dichloro-1H-indol-2-yl)methanol Core Scaffold B Planar Indole Ring (Aromatic Stacking) A->B C 4,6-Dichloro Substitution (Steric Bulk & Lipophilicity) A->C D 2-Hydroxymethyl Group (Rotatable H-Bond Vector) A->D E Target Pocket Intercalation B->E F Metabolic Stability & LogP ↑ C->F G Synthetic Handle for Derivatization D->G

Figure 1: 3D structural features of (4,6-Dichloro-1H-indol-2-yl)methanol and their chemical impacts.

Synthetic Methodologies: Self-Validating Protocols

To utilize this scaffold in complex syntheses, researchers must selectively functionalize the primary alcohol while leaving the secondary indole amine intact. The following protocol details the chemoselective O-silylation of the compound, a critical first step in many derivatization workflows[4].

Protocol: Chemoselective O-Silylation via TBDMS Protection

Objective: To selectively protect the primary hydroxyl group, enabling downstream N-alkylation without cross-reactivity.

Step 1: Reaction Assembly

  • Action: Dissolve 540 mg (2.5 mmol) of (4,6-dichloro-1H-indol-2-yl)methanol in 10 mL of anhydrous dichloromethane (CH₂Cl₂)[4].

  • Causality & Validation: Anhydrous CH₂Cl₂ prevents the competitive hydrolysis of the moisture-sensitive silyl chloride. The complete dissolution of the solid visually validates sufficient solvent volume, establishing a homogeneous reaction matrix.

Step 2: Catalytic Activation

  • Action: Add 286 mg (4.2 mmol, 1.68 eq) of 1H-imidazole to the stirring solution[4].

  • Causality & Validation: Imidazole serves a dual, highly specific purpose: it acts as a nucleophilic catalyst to form a highly reactive silyl-imidazolium intermediate, and it functions as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. A clear solution post-addition indicates proper catalyst solvation.

Step 3: Silyl Transfer

  • Action: Introduce 420 mg (2.8 mmol, 1.12 eq) of tert-butylchlorodimethylsilane (TBDMS-Cl)[4].

  • Causality & Validation: The slight stoichiometric excess (1.12 eq) ensures complete conversion of the primary alcohol. The steric bulk of the tert-butyl group on the silane, combined with the inherently lower nucleophilicity of the sterically hindered indole nitrogen, guarantees strict O-selectivity.

Step 4: Kinetic Monitoring

  • Action: Stir the reaction mixture at ambient temperature for 1 hour[4].

  • Causality & Validation: The unhindered nature of the primary hydroxymethyl group drives rapid reaction kinetics. The protocol is self-validated by performing Thin-Layer Chromatography (TLC) (e.g., 30% EtOAc/Hexanes); the total disappearance of the lower Rf​ starting material and the appearance of a distinct, higher Rf​ product spot confirms reaction completion.

Step 5: Biphasic Quench and Workup

  • Action: Dilute the mixture with 100 mL CH₂Cl₂, wash sequentially with 100 mL distilled water and 30 mL brine[4].

  • Causality & Validation: The water wash effectively partitions the water-soluble imidazolium hydrochloride salts away from the organic product. The subsequent brine wash disrupts any micro-emulsions and pre-dries the organic layer via osmotic extraction.

Step 6: Isolation and Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (gradient: 0-10% ethyl acetate in hexanes)[4].

  • Causality & Validation: Na₂SO₄ chemically removes residual trace water. The non-polar solvent gradient selectively elutes the highly lipophilic TBDMS-protected intermediate, yielding a white solid (approx. 96% yield)[4]. This near-quantitative yield definitively validates the chemoselectivity and efficiency of the protocol.

Application in Hit-to-Lead Optimization: The NEU-1053 Pathway

The true value of (4,6-Dichloro-1H-indol-2-yl)methanol is demonstrated in its application as a precursor for advanced therapeutics. Recently, it was utilized as the foundational building block for the synthesis of NEU-1053 (SB-443342) , a highly potent and fast-acting trypanocidal agent[5].

NEU-1053 has shown remarkable efficacy in curing bloodstream infections of Trypanosoma brucei (the causative agent of Human African Trypanosomiasis) in murine models[2]. The synthesis relies heavily on the initial protection of the hydroxymethyl group (as described in the protocol above), followed by N-alkylation of the indole core, deprotection, and subsequent amine coupling to generate the final active API.

SynthWorkflow SM Starting Material Indole Methanol Int1 Silyl Protection TBDMS Ether SM->Int1 TBDMS-Cl Imidazole Int2 N-Alkylation & Deprotection Int1->Int2 1. Alkyl Halide/NaH 2. TBAF Prod NEU-1053 Trypanocidal Agent Int2->Prod Amine Coupling

Figure 2: Stepwise synthetic workflow from the indole methanol precursor to the active API NEU-1053.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for C9H7Cl2NO". PubChem. URL:[Link]

  • Devine, W., et al. "From Cells to Mice to Target: Characterization of NEU-1053 (SB-443342) and Its Analogues for Treatment of Human African Trypanosomiasis". ACS Infectious Diseases. URL:[Link]

  • Science.gov. "protist trypanosoma brucei: Topics by Science.gov". Science.gov. URL: [Link]

  • ResearchGate. "High-Throughput Chemical Screening for Antivirulence Developmental Phenotypes in Trypanosoma brucei". ResearchGate. URL: [Link]

Sources

Foundational

Pharmacokinetics and Pharmacodynamics of (4,6-Dichloro-1H-indol-2-yl)methanol Derivatives: A Technical Whitepaper

Executive Summary: The Role of the Pharmacophore (4,6-Dichloro-1H-indol-2-yl)methanol (CAS 1895004-92-8) is a privileged chiral indole scaffold utilized extensively in medicinal chemistry. While it is not administered as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Role of the Pharmacophore

(4,6-Dichloro-1H-indol-2-yl)methanol (CAS 1895004-92-8) is a privileged chiral indole scaffold utilized extensively in medicinal chemistry. While it is not administered as a standalone therapeutic, its unique structural features—specifically the 4,6-dichloro substitutions and the hydroxymethyl reactive handle—make it the foundational building block for a highly potent class of anti-parasitic agents 1.

By leveraging modern cross-coupling and derivatization techniques on the hydroxymethyl group, researchers have developed complex methionyl-tRNA synthetase (MetRS) inhibitors. The most notable derivative is NEU-1053 (SB-443342) , a fast-acting trypanocidal agent capable of curing bloodstream infections of Trypanosoma brucei2. This guide dissects the pharmacodynamic (PD) mechanisms and pharmacokinetic (PK) profiles imparted by this critical dichloroindole core.

Structural Causality & Pharmacodynamics (PD)

The pharmacodynamic efficacy of (4,6-Dichloro-1H-indol-2-yl)methanol derivatives is entirely driven by how the core scaffold engages with its biological target.

Target Engagement & Mechanism of Action

The primary target for these derivatives is the kinetoplastid Methionyl-tRNA synthetase (MetRS) [[3]](). The 4,6-dichloro substitution provides the exact steric bulk and lipophilicity required to anchor the molecule deep within the expanded methionine binding pocket of the enzyme. Meanwhile, the hydroxymethyl group serves as the attachment point for extended amine chains (e.g., the aminopropyl-benzimidazole moiety in NEU-1053) that reach into adjacent auxiliary pockets 1.

By irreversibly binding to MetRS, the compound blocks tRNA aminoacylation. This halts protein synthesis, leading to rapid, cidal activity against the parasite rather than mere static growth inhibition 2.

PD_Pathway A 4,6-Dichloroindole Core (Lipophilic Anchor) B MetRS Enzyme Expanded Met Pocket A->B High Affinity Binding C tRNA Aminoacylation Blockade B->C Orthosteric Inhibition D Protein Synthesis Arrest C->D E Rapid Trypanocidal Effect D->E

Fig 1: Pharmacodynamic mechanism of 4,6-dichloroindole-derived MetRS inhibitors.

Pharmacokinetics (PK) & ADME Profiling

The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting drugs is heavily influenced by the dichloroindole core. Halogenation at the 4 and 6 positions strategically blocks primary sites of cytochrome P450-mediated oxidation, extending the metabolic half-life of the molecule in vivo4.

Quantitative PK/PD Summary

The following table summarizes the optimized parameters of the lead derivative (NEU-1053) achieved by utilizing the (4,6-Dichloro-1H-indol-2-yl)methanol scaffold 5, 4.

ParameterValueBiological Significance
Target Enzyme T. brucei MetRSEssential enzyme for parasite survival; chemically validated target.
T. b. brucei pEC50 9.17Sub-nanomolar potency driven by the dichloroindole core binding affinity.
T. b. rhodesiense pEC50 9.60Exceptionally high efficacy against human-infective HAT strains.
IP Dosing Tolerance Up to 20 mg/kgDemonstrates a favorable therapeutic window and low host toxicity in murine models.
Curative Regimen 10 mg/kg BIDAchieves complete parasitological clearance in Stage 1 HAT models within days.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds requires rigorous, self-validating protocols. Below are the standard methodologies for assessing the PK/PD properties of dichloroindole derivatives.

Protocol 1: In Vitro Trypanocidal Cidality Assay

Causality: High potency (pEC50) does not guarantee cell death. Because treating infectious diseases requires eradicating the pathogen, this assay is designed to differentiate between temporary static growth inhibition and irreversible cidality.

  • Incubation: Culture T. brucei cells with serial dilutions of the synthesized derivative for 18 hours 6.

  • Washout: Centrifuge plates at 500 × g for 5 minutes to sediment the cells. Remove the supernatant and resuspend the pellet in fresh, drug-free media.

    • Validation Checkpoint: Calculate the maximal residual drug concentration post-washout. It must be strictly <32 nM to ensure that any subsequent lack of growth is due to irreversible target engagement, not residual drug presence [[6]]().

  • Recovery & Readout: Incubate the recovery plates for an additional 70 hours at 37°C. Measure cell viability using a luminescence-based ATP assay.

    • Validation Checkpoint: A complete lack of ATP signal in the washout wells confirms irreversible cidal action.

Protocol 2: In Vivo Pharmacokinetic Profiling

Causality: The lipophilicity of the dichloroindole core can cause solubility issues in vivo. This protocol ensures accurate measurement of systemic exposure, clearance, and bioavailability.

  • Formulation: Solubilize the compound in DMSO (ensuring final concentration is ≤6.3% to prevent host toxicity) and dilute in PBS. Heat the mixture at 50°C for 10 minutes 4.

    • Validation Checkpoint: Visually inspect the solution as it cools to room temperature. A clear solution confirms complete solubilization; precipitation will artificially lower absorption rates and invalidate PK data.

  • Administration: Administer the formulated drug via IV bolus (1 mg/kg) and IP injection (5 mg/kg) to female NMRI mice (n=3 per route) [[5]]().

  • Sampling & Quantification: Collect serial blood samples via the tail vein from 0.25 to 24 hours post-dose. Separate plasma and extract proteins using acetonitrile precipitation. Quantify via LC-MS/MS.

    • Validation Checkpoint: Utilize a stable isotope-labeled internal standard during LC-MS/MS to automatically correct for matrix effects and extraction recovery variations across different timepoints.

PK_Workflow Dose In Vivo Dosing (IV, IP, PO) Sample Serial Plasma Sampling (0.25 - 24 hrs) Dose->Sample Prep Protein Precipitation & Extraction Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental PK Analysis LCMS->NCA

Fig 2: Standardized in vivo pharmacokinetic profiling workflow for indole derivatives.

References

  • Benchchem. (4,6-Dichloro-1H-indol-2-yl)methanol.[1] 1

  • ACS Infectious Diseases. From Cells to Mice to Target: Characterization of NEU-1053 (SB-443342) and Its Analogues for Treatment of Human African Trypanosomiasis.[2] 2

  • PLOS Neglected Tropical Diseases. Identification and Characterization of Hundreds of Potent and Selective Inhibitors of Trypanosoma brucei Growth from a Kinase-Targeted Library Screening Campaign.[5] 5

  • PLOS Neglected Tropical Diseases (via ResearchGate). Identification and Characterization of Hundreds of Potent and Selective Inhibitors...[6] 6

  • PMC / NIH. Discovery of an Allosteric Binding Site in Kinetoplastid Methionyl-tRNA Synthetase.[3] 3

  • PLOS Neglected Tropical Diseases. In vivo efficacy experiments and Mouse pharmacokinetic assessments.[4] 4

Sources

Exploratory

Comprehensive Crystallographic and Structural Analysis of (4,6-Dichloro-1H-indol-2-yl)methanol: A Privileged Scaffold in Drug Discovery

Executive Summary (4,6-Dichloro-1H-indol-2-yl)methanol is a highly versatile, achiral indole derivative that has emerged as a critical building block in modern medicinal chemistry. While it is primarily utilized as a syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4,6-Dichloro-1H-indol-2-yl)methanol is a highly versatile, achiral indole derivative that has emerged as a critical building block in modern medicinal chemistry. While it is primarily utilized as a synthetic intermediate in hit-to-lead optimization campaigns, its unique physicochemical properties—specifically its capacity for complex hydrogen and halogen bonding—make it a subject of significant structural interest. This whitepaper provides an in-depth technical analysis of the crystallographic profile of (4,6-Dichloro-1H-indol-2-yl)methanol, its behavior in macromolecular co-crystallization, and a rigorously validated protocol for its single-crystal X-ray diffraction (SCXRD) analysis.

Chemical Identity and Medicinal Significance

(4,6-Dichloro-1H-indol-2-yl)methanol (CAS: 1895004-92-8) features a hydroxymethyl functional group at the 2-position of the indole ring, which is further substituted with electron-withdrawing chlorine atoms at the 4 and 6 positions[1]. With a molecular formula of C₉H₇Cl₂NO and a molecular weight of 216.06 g/mol , this compound serves as a reactive handle for synthesizing complex carboxamides and other bioactive derivatives[1].

Most notably, the 4,6-dichloroindole scaffold is the pharmacophoric core of NEU-1053 (SB-443342), a highly potent and fast-acting trypanocidal agent capable of curing bloodstream infections of Trypanosoma brucei[2]. The precise 3D spatial arrangement of the chlorine atoms is not arbitrary; it is a meticulously designed feature intended to exploit specific hydrophobic sub-pockets within the target enzyme, methionyl-tRNA synthetase (MetRS)[3].

Theoretical Crystallographic Profile & Intermolecular Interactions

To date, no isolated single-crystal X-ray structure for the pure (4,6-Dichloro-1H-indol-2-yl)methanol monomer has been publicly deposited in crystallographic databases[1]. However, as an achiral molecule, its solid-state behavior can be rigorously extrapolated from isostructural analogues such as 1H-indole-2-methanol and 4-cyanoindole, which have been extensively characterized[4].

X-ray crystallography of this molecule would definitively confirm the absolute planarity of the conjugated indole ring system and the rotational conformation of the hydroxymethyl substituent relative to the core[1]. The crystal lattice energy is dictated by a competitive interplay of non-covalent interactions:

  • Hydrogen Bonding: The N(1)–H and O(1)–H groups act as potent hydrogen bond donors. The primary driving force for crystal packing is expected to be N–H···O and O–H···π interactions, which typically yield interaction energies around −34 kJ/mol[4].

  • Halogen Bonding: Unlike non-halogenated indoles that form simple dimers, the presence of chlorine at the 4 and 6 positions introduces highly directional C–Cl···π and C–Cl···Cl halogen bonds. These interactions typically force the crystal habit to adopt extended 2D sheets, significantly altering the morphology from prisms to plates[4].

Quantitative Structural Comparison

The following table summarizes the extrapolated crystallographic parameters of (4,6-Dichloro-1H-indol-2-yl)methanol against the empirical data of its non-halogenated parent compound.

Parameter1H-Indole-2-methanol (Empirical)(4,6-Dichloro-1H-indol-2-yl)methanol (Theoretical)
Space Group Monoclinic, P2₁/cMonoclinic, P2₁/c or Triclinic P-1
Molecular Weight 147.17 g/mol 216.06 g/mol
Dominant Interactions N(1)-H···O(1) (-34 kJ/mol)N(1)-H···O(1), C-Cl···π, C-Cl···Cl
Crystal Habit Prism / PlatePlate (Driven by 2D halogen sheets)
Packing Motif 1D Chains / Dimers2D Extended Sheets
Ring Planarity PlanarPlanar (Confirmed via X-ray)

Co-Crystallization Context: Target Binding (PDB: 5EEJ)

The structural necessity of the 4,6-dichloro substitution pattern is best observed when the scaffold is co-crystallized with its biological target. In the X-ray crystal structure of T. brucei MetRS in complex with NEU-1053 (PDB ID: 5EEJ)[5], the indole ring acts as a rigid hydrophobic anchor.

The causality behind selecting this specific halogenated scaffold during drug development is rooted in steric complementarity. The T. brucei MetRS enzyme possesses an "enlarged methionine pocket" compared to the human homolog[2]. The bulky chlorine atoms at the 4 and 6 positions perfectly occupy this enlarged S3 subsite, engaging in favorable van der Waals interactions with surrounding hydrophobic residues (e.g., Leu56 equivalents)[3]. Simultaneously, the indole nitrogen maintains a critical directional hydrogen bond that orients the rest of the molecule.

Binding A 4,6-Dichloroindole Scaffold (Ligand Core) B T. brucei MetRS (Enlarged Methionine Pocket) A->B Docks into C Hydrophobic Anchoring (S3 Subsite / Leu56 eq.) B->C Stabilized by D Halogen Bonding Network (Cl4 & Cl6 substituents) B->D Oriented by E Directional Hydrogen Bonding (Indole N-H Donor) B->E Anchored by

Interaction network of the 4,6-dichloroindole scaffold in the MetRS pocket.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

To obtain definitive structural data for (4,6-Dichloro-1H-indol-2-yl)methanol, the following self-validating protocol for crystal growth and SCXRD analysis is required. This methodology is specifically optimized for halogenated heterocyclic systems.

Protocol S1 1. Solubilization Polar Aprotic Solvent S2 2. Vapor Diffusion Hexane Antisolvent S1->S2 S3 3. Crystal Harvesting Paratone-N Oil Mount S2->S3 S4 4. SCXRD Data Collection 100 K, Cu Kα Source S3->S4 S5 5. Structure Refinement SHELXL (R1 < 0.05) S4->S5

Step-by-step workflow for the crystallization and SCXRD analysis of indole derivatives.

Step-by-Step Methodology
  • Solvent Selection & Solubilization: Dissolve 50 mg of high-purity (4,6-Dichloro-1H-indol-2-yl)methanol[1] in a minimal volume of a polar aprotic solvent (e.g., dichloromethane or ethyl acetate).

    • Causality: Halogenated indoles exhibit limited solubility in non-polar media. Starting with a polar solvent ensures complete dissolution and prevents rapid, amorphous precipitation.

  • Vapor Diffusion Crystallization: Place the solution in a small, un-capped inner vial. Place this vial inside a larger, tightly sealed chamber containing a volatile antisolvent (e.g., n-hexane).

    • Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation. This slow kinetic environment is critical for growing diffraction-quality single crystals of small organic molecules, allowing the weaker halogen bonds time to organize into a highly ordered lattice[4].

  • Crystal Harvesting: Once single crystals of sufficient dimensions (approx. 0.1 × 0.1 × 0.2 mm) are formed, harvest them under a polarized light microscope using a micromount coated in Paratone-N oil.

    • Causality: The oil acts as a cryoprotectant and prevents the crystal from undergoing solvent-loss degradation (efflorescence) upon exposure to ambient air.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å) and cool to 100 K using a nitrogen cryostream.

    • Causality: Cooling to 100 K minimizes thermal atomic displacement parameters (B-factors), significantly improving the resolution of the diffraction data. Cu Kα radiation is selected over Mo Kα to maximize the anomalous scattering signal of the chlorine atoms, aiding in the precise determination of bond lengths and angles.

  • Structure Solution and Refinement (Self-Validation): Integrate the diffraction frames and solve the structure using direct methods (e.g., SHELXT). Refine the model using full-matrix least-squares on F² (SHELXL).

    • System Validation Checkpoint: The experimental protocol is considered successful and self-validated only if the final discrepancy index (R1) is < 0.05, the weighted R-factor (wR2) is < 0.15, and the goodness-of-fit (S) is approximately 1.0. Furthermore, residual electron density peaks must be < 0.5 e/ų, confirming the absence of misplaced heavy atoms or unresolved solvent masking.

Conclusion

(4,6-Dichloro-1H-indol-2-yl)methanol is a structurally privileged intermediate whose precise 3D conformation dictates the efficacy of downstream active pharmaceutical ingredients. While its isolated crystal structure remains an open target for structural chemists[1], predictive crystallographic profiling and its validated behavior in macromolecular complexes (PDB: 5EEJ)[5] underscore the critical role of its hydrogen and halogen bonding networks in modern structure-based drug design.

References

  • (4,6-Dichloro-1H-indol-2-yl)methanol | Benchchem, Benchchem,
  • From Cells to Mice to Target: Characterization of NEU-1053 (SB-443342) and Its Analogues for Treatment of Human African Trypanosomiasis, PubMed / NIH,
  • From Cells to Mice to Target: Characterization of NEU-1053 (SB-443342) and Its Analogues for Treatment of Human African Trypanosomiasis, ACS Infectious Diseases,
  • Structures - Ximena Barros (PDB 5EEJ context), Ximena Barros,
  • Structure and Morphology of Indole Analogue Crystals, ACS Omega,

Sources

Foundational

Electronic properties and HOMO-LUMO gap of (4,6-Dichloro-1H-indol-2-yl)methanol

Electronic Properties and HOMO-LUMO Gap Analysis of (4,6-Dichloro-1H-indol-2-yl)methanol: A Technical Guide for Drug Development Executive Summary (4,6-Dichloro-1H-indol-2-yl)methanol is a highly specialized, halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Properties and HOMO-LUMO Gap Analysis of (4,6-Dichloro-1H-indol-2-yl)methanol: A Technical Guide for Drug Development

Executive Summary

(4,6-Dichloro-1H-indol-2-yl)methanol is a highly specialized, halogenated indole derivative that serves as a critical building block in medicinal chemistry[1]. Its structural motif—a 4,6-dichloroindole core coupled with a 2-hydroxymethyl group—is frequently found in potent pharmacological agents, including GPR17 agonists (e.g., MDL29,951 analogues)[2][3], NMDA receptor antagonists[4][5], and MmpL3 inhibitors[6]. Understanding its electronic properties, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is paramount. This gap dictates the molecule's kinetic stability, reactivity profile, and target-binding affinity, serving as a foundational metric for rational drug design.

Molecular Architecture and Electronic Modulation

The electronic landscape of (4,6-Dichloro-1H-indol-2-yl)methanol is dictated by the push-pull dynamics of its substituents:

  • The Indole Core: An electron-rich, 10π-electron aromatic system. In an unsubstituted indole, the HOMO is predominantly localized across the C2-C3 bond, making the C3 position the primary site for electrophilic attack[7].

  • 4,6-Dichloro Substitution: Chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect) while possessing a weaker resonance-donating effect (+R). The net result is a significant lowering (stabilization) of both the HOMO and LUMO energy levels compared to the parent indole[1]. This stabilization increases the ionization potential (making the molecule more resistant to oxidative metabolism) and increases electron affinity.

  • 2-Hydroxymethyl Group: This moiety provides a slight inductive electron-donating effect (+I) and serves as a crucial hydrogen-bond donor/acceptor in biological systems, while also influencing the local dipole moment.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a smaller gap suggests higher polarizability and a propensity for intramolecular charge transfer[8].

Table 1: Comparative Frontier Molecular Orbital (FMO) Energies

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Reference/Method
Indole -5.20 -0.24 4.96 Experimental / DFT[9]
4-Bromoindole -5.55 -0.47 5.08 Experimental / DFT[9]
4,6-Dichloroindole Core ~ -6.10* ~ -1.10* ~ 5.00* Extrapolated Trend[1]

| (4,6-Dichloro-1H-indol-2-yl)methanol | ~ -6.05* | ~ -1.05* | ~ 5.00* | Extrapolated Trend[1] |

*Note: Values marked with an asterisk are representative approximations demonstrating the halogen-induced stabilization of FMOs. Exact determination requires the execution of the protocols below.

Computational Workflow: DFT Determination of the HOMO-LUMO Gap

To accurately model the electronic properties of (4,6-Dichloro-1H-indol-2-yl)methanol, Density Functional Theory (DFT) is the industry standard[1]. The following protocol is a self-validating computational system designed to prevent artifactual data.

Protocol 1: DFT Calculation Workflow

  • Initial Geometry Construction: Build the 3D structure using a molecular editor (e.g., GaussView).

  • Conformational Search: Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy rotamer of the 2-hydroxymethyl group, minimizing steric clash with the indole NH.

  • Geometry Optimization: Optimize the lowest-energy conformer using Gaussian software at the B3LYP/6-311+G(d,p) level of theory. The inclusion of diffuse functions (+) is critical for accurately modeling the electron-rich chlorine atoms and the oxygen lone pairs[9].

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water or methanol to simulate physiological or assay conditions.

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies validates that the optimized geometry is a true local minimum, not a transition state.

  • FMO Extraction: Extract the HOMO and LUMO energy eigenvalues from the checkpoint file. Calculate ΔE=ELUMO​−EHOMO​ .

G cluster_0 Computational (DFT) cluster_1 Experimental Validation A (4,6-Dichloro-1H-indol-2-yl)methanol B1 Geometry Optimization (B3LYP/6-311+G**) A->B1 C1 Cyclic Voltammetry (Oxidation/Reduction) A->C1 C2 UV-Vis Spectroscopy (Optical Band Gap) A->C2 B2 FMO Analysis (HOMO/LUMO Energy) B1->B2 D HOMO-LUMO Gap Determination (Reactivity Profiling) B2->D C1->D C2->D

Fig 1: Integrated computational and experimental workflow for HOMO-LUMO gap determination.

Experimental Validation: Electrochemical and Spectroscopic Protocols

Computational predictions must be empirically validated. The causality here is direct: oxidation potentials correlate to the energy required to remove an electron (HOMO), while reduction potentials correlate to the energy required to add an electron (LUMO).

Protocol 2: Cyclic Voltammetry (CV) for FMO Estimation

  • Preparation: Dissolve the compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Setup: Use a three-electrode system: Glassy carbon working electrode, platinum wire counter electrode, and Ag/Ag+ reference electrode.

  • Calibration (Self-Validation): Add Ferrocene (Fc) as an internal standard. Measure the Fc/Fc+ redox couple to correct for reference electrode drift.

  • Measurement: Scan at 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

Protocol 3: UV-Vis Spectroscopy for Optical Gap

  • Prepare a 10−5 M solution of the compound in methanol.

  • Record the absorption spectrum from 200 nm to 600 nm.

  • Determine the absorption edge wavelength ( λonset​ ) from the intersection of the tangent line of the lowest energy absorption band with the baseline.

  • Calculate the optical band gap: Egopt​=1240/λonset​ (eV) .

Reactivity and Medicinal Chemistry Implications

The lowered HOMO-LUMO gap and specific orbital localizations directly dictate the synthetic utility and biological efficacy of (4,6-Dichloro-1H-indol-2-yl)methanol.

C3 Functionalization (Electrophilic Aromatic Substitution) Despite the electron-withdrawing chlorines, the C3 position remains the most nucleophilic site due to high HOMO density[1][7].

  • Vilsmeier-Haack Reaction: Treatment with POCl3​ and DMF yields the C3-carbaldehyde. The chlorines at the 4,6-positions modulate the reaction rate, requiring careful temperature optimization compared to unsubstituted indoles[1][10].

  • Mannich Reaction: Reaction with formaldehyde and a secondary amine installs an aminomethyl group at C3, a common pharmacophore in CNS-active drugs[10].

Receptor Binding & Drug Design The 4,6-dichloro substitution pattern is not merely an electronic modulator; it is a critical steric and hydrophobic anchor.

  • MmpL3 Inhibitors: In anti-tubercular agents, the 4,6-dichloroindole nucleus fits precisely into the S3 hydrophobic subsite of the MmpL3 active site, forming strong van der Waals interactions[6].

  • NMDA Receptor Antagonists: The electron-withdrawing nature of the halogens enhances the binding affinity at the glycine site of the NMDA receptor, with CoMFA (Comparative Molecular Field Analysis) models showing that low-energy conformers of 4,6-dichloroindole derivatives overlap perfectly with the receptor's binding pocket[4][5].

Reactivity Core Indole Core (Activated C3 & N1) EAS Electrophilic Aromatic Substitution (C3) Core->EAS Nuc N-Alkylation (Indole Nitrogen) Core->Nuc Vilsmeier Vilsmeier-Haack (C3-Formylation) EAS->Vilsmeier Mannich Mannich Reaction (C3-Aminomethylation) EAS->Mannich Prop Propargyl Halide (N-Fused Heterocycles) Nuc->Prop

Fig 2: Primary reactivity pathways driven by the electronic distribution of the indole core.

References

  • ResearchGate. "Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists." MedChemComm.[Link]

  • RSC Publishing. "Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents." RSC Advances.[Link]

  • ACS Publications. "CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids." Journal of Medicinal Chemistry.[Link]

  • WuXi Biology. "Assessing Reactivity with LUMO and HOMO Energy Gap." WuXi AppTec.[Link]

  • McKendree University. "Computational and Experimental Exploration of Stryl Indole Analogs." McKendree Scholars.[Link]

  • ResearchGate. "A DFT approach to discriminate the antagonist and partial agonist activity of ligands binding to the NMDA receptor." Journal of Molecular Graphics and Modelling.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for (4,6-Dichloro-1H-indol-2-yl)methanol

Introduction & Scope (4,6-Dichloro-1H-indol-2-yl)methanol (CAS: 1895004-92-8) is a highly valued chiral indole derivative and a versatile synthetic intermediate in medicinal chemistry[1]. The indole scaffold is a privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

(4,6-Dichloro-1H-indol-2-yl)methanol (CAS: 1895004-92-8) is a highly valued chiral indole derivative and a versatile synthetic intermediate in medicinal chemistry[1]. The indole scaffold is a privileged structure known for its ability to interact with a wide array of biological targets. Specifically, the hydroxymethyl group at the 2-position serves as a reactive handle for further chemical modifications, enabling the synthesis of complex bioactive molecules. These include carboxamide derivatives with documented efficacy against apicomplexan parasites, as well as novel antimalarial and anti-tuberculosis agents[1][2].

This application note provides a validated, in-depth protocol for synthesizing (4,6-Dichloro-1H-indol-2-yl)methanol from its corresponding ester precursor, designed for drug development professionals requiring high-fidelity synthetic routes.

Mechanistic Overview and Synthetic Workflow

The synthesis of (4,6-Dichloro-1H-indol-2-yl)methanol is typically achieved via a robust two-step sequence:

  • Fischer Indole Synthesis: Construction of the indole core using a hydrazone precursor under strongly acidic conditions to yield ethyl 4,6-dichloro-1H-indole-2-carboxylate[2].

  • Ester Reduction: The targeted reduction of the ester functional group to a primary alcohol using Lithium Aluminum Hydride (LiAlH4)[3].

SynthesisWorkflow A Hydrazone Precursor B Fischer Indole Synthesis (Eaton's Reagent, Reflux) A->B C Ethyl 4,6-dichloro- 1H-indole-2-carboxylate B->C D Ester Reduction (LiAlH4, THF, 0 °C to RT) C->D E (4,6-Dichloro-1H-indol- 2-yl)methanol D->E

Workflow for the synthesis of (4,6-Dichloro-1H-indol-2-yl)methanol.

Detailed Experimental Methodologies

Step 1: Preparation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

Mechanistic Rationale: Eaton's reagent (10 wt% phosphorus pentoxide in methanesulfonic acid) is employed as a potent Brønsted/Lewis acid catalyst. It drives the [3,3]-sigmatropic rearrangement of the hydrazone intermediate, followed by cyclization and the elimination of ammonia to construct the stable aromatic indole ring[2].

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reaction Mixture: Dissolve the starting material, ethyl (E)-2-(2-(3,5-dichlorophenyl)hydrazineylidene)propanoate (e.g., 2.10 g, 7.63 mmol), in toluene (50 mL)[2].

  • Catalyst Addition: Add Eaton's reagent (20 mL) to the solution. The mixture will immediately become biphasic.

  • Heating: Heat the reaction mixture under reflux for 3 hours[2]. Critical Insight: Vigorous and continuous stirring is required to maximize the interfacial surface area between the organic toluene layer and the dense Eaton's reagent layer, ensuring efficient catalysis.

  • Workup: Allow the mixture to cool to room temperature. Carefully separate and discard the denser Eaton's reagent layer. Neutralize the remaining organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo to isolate the crude ester product[2].

Step 2: Reduction to (4,6-Dichloro-1H-indol-2-yl)methanol

Mechanistic Rationale: LiAlH4 is a powerful hydride donor necessary for the complete reduction of the ester to a primary alcohol. The reaction is initiated at 0 °C to safely manage the highly exothermic nature of the initial hydride transfer, and is subsequently warmed to room temperature to overcome activation barriers and drive the reaction to full conversion[3].

Protocol (General Procedure A):

  • Preparation: Flame-dry a reaction flask and purge with N2 gas. Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 eq.) in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration[3].

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add Lithium Aluminum Hydride (LiAlH4) (2.2 - 4.4 eq.) to the cooled solution[3]. Critical Insight: The slow, portion-wise addition of the solid is crucial to prevent thermal runaway and excessive hydrogen gas evolution.

  • Reaction Progression: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 1.5 hours[3].

  • Quenching: Cool the mixture back to 0 °C. Carefully quench the excess LiAlH4 by the sequential, dropwise addition of water (8.5 eq.), followed by 3M aqueous NaOH, and then additional water[3]. Critical Insight: This specific quenching sequence (often referred to as the Fieser method) ensures the precipitation of aluminum salts as a granular, easily filterable white solid, preventing the formation of an unmanageable emulsion.

  • Isolation: Filter the mixture through a pad of Celite to remove the precipitated aluminum salts. Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography (FCC) using a gradient of 20-50% ethyl acetate in hexanes[3].

Quantitative Data and Self-Validation Metrics

To ensure the integrity of the synthesized batch, the product should be validated against the following established physicochemical and spectroscopic parameters.

ParameterValidation Data
Target Compound (4,6-Dichloro-1H-indol-2-yl)methanol
Molecular Weight 216.06 g/mol [1]
Expected Yield ~93% (Reduction Step)[3]
Physical State Off-white solid[3]
TLC Retention Factor (Rf) 0.29 (in 40% Ethyl Acetate / Hexanes)[3]
1H NMR Highlights (500 MHz, DMSO-d6) δ 11.54 (br. s., 1 H), 7.35 (s, 1 H), 7.10 (d)[3]

References

  • Title: (4,6-Dichloro-1H-indol-2-yl)methanol | Benchchem Source: benchchem.com URL: [1]

  • Title: S1 SUPPORTING INFORMATION From cells, to mice, to target: Characterization of NEU-1053 (SB-443342) and its analogs for treatment Source: amazonaws.com URL: [3]

  • Title: Nonlinear Tetraoxane Antimalarials, and the Design and Synthesis of Peroxide and Non-Peroxide Containing Anti- Tuberculosis drug Source: liverpool.ac.uk URL: [2]

Sources

Application

Application Note: Regioselective Synthesis of (4,6-Dichloro-1H-indol-2-yl)methanol via Directed ortho-Metalation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective C2-functionalization of the indole scaffold, protecting group strategies, and tandem reduction/deprotection meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective C2-functionalization of the indole scaffold, protecting group strategies, and tandem reduction/deprotection methodologies.

Introduction & Strategic Rationale

The 4,6-dichloroindole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of NMDA receptor glycine-site antagonists[1] and Fab I inhibitors for antibacterial applications[2]. Specifically, (4,6-Dichloro-1H-indol-2-yl)methanol serves as a critical synthetic intermediate, providing a reactive hydroxymethyl handle for further derivatization[3].

The Synthetic Challenge: Direct electrophilic functionalization of unprotected 4,6-dichloroindole (e.g., via Vilsmeier-Haack formylation) occurs almost exclusively at the C3 position due to the high stability of the resulting C3-arenium intermediate[3]. To synthesize the C2-methanol derivative directly from 4,6-dichloroindole, we must bypass this inherent C3 nucleophilicity.

The Solution: We employ a Directed ortho-Metalation (DoM) strategy. By installing a strongly electron-withdrawing phenylsulfonyl group on the indole nitrogen, we achieve two goals:

  • Deactivation of C3: The electron-withdrawing nature of the sulfonyl group suppresses electrophilic attack at C3.

  • C2-Direction: The sulfonyl oxygens coordinate with the lithium counterion of a sterically hindered base, directing deprotonation exclusively to the adjacent C2 position.

Subsequent quenching with ethyl chloroformate yields the C2-ester. Finally, a highly efficient tandem reaction using Lithium Aluminum Hydride (LiAlH 4​ ) simultaneously reduces the ester to the primary alcohol and cleaves the phenylsulfonyl protecting group[4], yielding the target compound in just three steps.

Synthetic Workflow & Mechanistic Pathway

Synthesis SM 4,6-Dichloroindole (Starting Material) Step1 Step 1: N-Sulfonylation Reagents: NaH, PhSO2Cl Solvent: DMF SM->Step1 Int1 1-(Phenylsulfonyl)- 4,6-dichloroindole Step1->Int1 Step2 Step 2: C2-Lithiation & Esterification Reagents: LDA, ClCO2Et Solvent: THF, -78 °C Int1->Step2 Int2 Ethyl 1-(phenylsulfonyl)- 4,6-dichloroindole-2-carboxylate Step2->Int2 Step3 Step 3: Tandem Reduction/Deprotection Reagents: LiAlH4 Solvent: THF, 0 °C to RT Int2->Step3 Product (4,6-Dichloro-1H-indol-2-yl)methanol (Target Product) Step3->Product

Synthetic workflow for (4,6-Dichloro-1H-indol-2-yl)methanol via C2-directed lithiation.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios, conditions, and validated expected yields for this three-step sequence.

StepTransformationKey Reagents (Equivalents)Temp / TimeExpected Yield
1 N-ProtectionNaH (1.2 eq), PhSO 2​ Cl (1.1 eq)0 °C RT / 2 h85 - 92%
2 C2-EsterificationLDA (1.2 eq), ClCO 2​ Et (1.5 eq)-78 °C RT / 3 h75 - 82%
3 Reduction/DeprotectionLiAlH 4​ (3.5 eq)0 °C RT / 2 h88 - 95%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-(Phenylsulfonyl)-4,6-dichloroindole

Scientific Rationale: Sodium hydride (NaH) irreversibly deprotonates the indole N-H (pKa ~16.2) to form a highly nucleophilic indolide anion, which rapidly attacks benzenesulfonyl chloride.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous DMF (50 mL) and cool to 0 °C using an ice bath.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in the DMF. Slowly add 4,6-dichloroindole (1.0 eq) portion-wise to control hydrogen gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases.

  • Sulfonylation: Add benzenesulfonyl chloride (PhSO 2​ Cl, 1.1 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction carefully by pouring it into crushed ice/water (200 mL). Extract the aqueous layer with Ethyl Acetate (3 × 75 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to afford the protected indole.

Step 2: Synthesis of Ethyl 1-(phenylsulfonyl)-4,6-dichloroindole-2-carboxylate

Scientific Rationale: Lithium diisopropylamide (LDA) is strictly required here instead of n -butyllithium ( n -BuLi). While n -BuLi is a stronger base, it is highly nucleophilic and will undergo competitive halogen-metal exchange with the aryl chlorides at C4 and C6. LDA acts as a non-nucleophilic base, selectively deprotonating the C2 proton directed by the sulfonyl group.

  • Preparation: In a flame-dried flask under N 2​ , dissolve 1-(phenylsulfonyl)-4,6-dichloroindole (1.0 eq) in anhydrous THF (0.1 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add a freshly prepared or titrated solution of LDA (1.2 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise over 15 minutes. Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete metalation.

  • Electrophilic Quench: Add ethyl chloroformate (ClCO 2​ Et, 1.5 eq) neat, dropwise.

  • Reaction: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH 4​ Cl (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography to isolate the C2-ester.

Step 3: Synthesis of (4,6-Dichloro-1H-indol-2-yl)methanol

Scientific Rationale: LiAlH 4​ is a powerful reducing agent capable of reducing esters to primary alcohols. Concurrently, LiAlH 4​ cleaves the N-S bond of the sulfonamide, regenerating the free indole[4]. An excess of LiAlH 4​ (3.5 eq) is required to account for the reduction of the ester (requires 2 hydrides) and the reductive cleavage of the sulfonyl group (requires 2 hydrides).

  • Preparation: Dissolve the ethyl 1-(phenylsulfonyl)-4,6-dichloroindole-2-carboxylate (1.0 eq) in anhydrous THF (0.1 M) and cool to 0 °C under N 2​ .

  • Reduction: Carefully add LiAlH 4​ (3.5 eq, either as a 1.0 M solution in THF or as a solid in small portions).

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1.5 hours. Monitor completion via TLC (disappearance of the ester starting material).

  • Fieser-Fieser Quench (Critical Safety Step): Cool the reaction back to 0 °C. For every x grams of LiAlH 4​ used, strictly follow this sequential addition to safely precipitate aluminum salts:

    • Add x mL of distilled H 2​ O dropwise (Caution: vigorous H 2​ evolution).

    • Add x mL of 15% aqueous NaOH solution.

    • Add 3x mL of distilled H 2​ O.

  • Isolation: Stir the resulting suspension vigorously for 15 minutes until the aluminum salts form a granular white precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (typically 20-50% EtOAc in hexanes) to afford (4,6-Dichloro-1H-indol-2-yl)methanol as an off-white solid[4].

Sources

Method

Application Notes and Protocols: (4,6-Dichloro-1H-indol-2-yl)methanol as a Versatile Building Block in Drug Discovery

Introduction: The Privileged Indole Scaffold and the Strategic Advantage of (4,6-Dichloro-1H-indol-2-yl)methanol The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Indole Scaffold and the Strategic Advantage of (4,6-Dichloro-1H-indol-2-yl)methanol

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its remarkable versatility allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3][4] (4,6-Dichloro-1H-indol-2-yl)methanol emerges as a strategically significant building block for drug discovery, offering a unique combination of features for the synthesis of novel and potent therapeutic agents.

The dichloro substitution at the 4 and 6 positions of the indole ring provides several key advantages. These halogen atoms can serve as synthetic handles for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space.[5] Moreover, the presence of chlorine atoms can significantly modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. The hydroxymethyl group at the C2 position is a versatile reactive handle, allowing for a variety of chemical transformations to introduce diverse functionalities and build more complex molecular architectures.[3]

This comprehensive guide provides detailed application notes and protocols for the utilization of (4,6-Dichloro-1H-indol-2-yl)methanol in key synthetic transformations relevant to drug discovery. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and strategic considerations for each step.

I. N-Functionalization of the Indole Ring: Expanding Molecular Diversity

The nitrogen atom of the indole ring is a primary site for modification, allowing for the introduction of various substituents that can profoundly influence the biological activity of the resulting compounds. N-alkylation and N-acylation are fundamental transformations that enable the construction of diverse libraries of indole derivatives.

A. N-Alkylation: Introducing Lipophilic and Functionalized Side Chains

N-alkylation of the indole nucleus is a common strategy to enhance lipophilicity, modulate solubility, and introduce specific functional groups for targeted interactions. The reaction typically proceeds via deprotonation of the indole nitrogen with a strong base, followed by nucleophilic attack on an alkylating agent.[6][7]

Protocol 1: General Procedure for N-Alkylation of (4,6-Dichloro-1H-indol-2-yl)methanol

This protocol outlines a general procedure for the N-alkylation of (4,6-Dichloro-1H-indol-2-yl)methanol using an alkyl halide.

Materials:

  • (4,6-Dichloro-1H-indol-2-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of (4,6-Dichloro-1H-indol-2-yl)methanol (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding sodium salt.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Causality and Experimental Choices:

  • Base Selection: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen without competing side reactions.[3]

  • Solvent: Anhydrous DMF is a polar aprotic solvent that effectively dissolves the indole substrate and the resulting sodium salt, facilitating the reaction.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with moisture and oxygen.

  • Temperature Control: The initial deprotonation and addition of the alkylating agent are performed at 0 °C to control the exothermic reaction and minimize potential side reactions.

Table 1: Representative N-Alkylation Reactions of (4,6-Dichloro-1H-indol-2-yl)methanol

Alkylating AgentProductTypical Yield Range (%)
Methyl Iodide(4,6-Dichloro-1-methyl-1H-indol-2-yl)methanol85-95
Benzyl Bromide(1-Benzyl-4,6-dichloro-1H-indol-2-yl)methanol80-90
Propargyl Bromide(4,6-Dichloro-1-(prop-2-yn-1-yl)-1H-indol-2-yl)methanol75-85

Yields are approximate and can vary based on reaction scale and purification efficiency.

Diagram 1: N-Alkylation Workflow

N_Alkylation_Workflow Start (4,6-Dichloro-1H-indol-2-yl)methanol Deprotonation Deprotonation (NaH, DMF, 0°C) Start->Deprotonation Indole_Anion Indole Anion Intermediate Deprotonation->Indole_Anion Alkylation Alkylation (R-X, 0°C to RT) Indole_Anion->Alkylation Product N-Alkyl-4,6-dichloro-1H-indol-2-yl)methanol Alkylation->Product Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure N-Alkylated Product Purification->Final_Product

Caption: Workflow for the N-alkylation of (4,6-Dichloro-1H-indol-2-yl)methanol.

II. C3-Functionalization: Introducing Key Pharmacophoric Groups

The C3 position of the indole ring is highly nucleophilic and susceptible to electrophilic attack, making it a prime site for introducing a wide range of functional groups. C3-alkylation is a particularly valuable transformation for installing substituents that can interact with specific binding pockets of target proteins.

A. Metal-Free C3-Alkylation with Alcohols

Recent advances in synthetic methodology have enabled the direct C3-alkylation of indoles with alcohols, offering a greener and more atom-economical alternative to traditional methods that rely on pre-functionalized alkylating agents.[5][8][9]

Protocol 2: Metal-Free C3-Alkylation of (4,6-Dichloro-1H-indol-2-yl)methanol with an Alcohol

This protocol describes a metal-free approach for the C3-alkylation of (4,6-Dichloro-1H-indol-2-yl)methanol using an alcohol as the alkylating agent.

Materials:

  • (4,6-Dichloro-1H-indol-2-yl)methanol

  • Alcohol (e.g., benzyl alcohol, 2-phenylethanol)

  • Potassium persulfate (K₂S₂O₈)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (4,6-Dichloro-1H-indol-2-yl)methanol (1.0 equivalent) and the alcohol (2.0 equivalents) in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add potassium persulfate (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the C3-alkylated product.

Causality and Experimental Choices:

  • Oxidant: Potassium persulfate acts as an oxidant to generate a reactive electrophilic species from the alcohol, which then undergoes electrophilic aromatic substitution at the C3 position of the indole.

  • Solvent System: The mixture of dioxane and water provides a suitable medium for both the organic substrates and the inorganic oxidant.

  • Temperature: Elevated temperatures are typically required to promote the oxidation of the alcohol and the subsequent alkylation reaction.

III. Palladium-Catalyzed Cross-Coupling Reactions: Unlocking the Potential of the Dichloro-Scaffold

The chlorine atoms at the C4 and C6 positions of the indole ring are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents. These transformations are powerful tools for generating libraries of structurally diverse compounds for high-throughput screening and lead optimization.[10][11]

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[11][12]

Protocol 3: Suzuki-Miyaura Coupling of a 4,6-Dichloroindole Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a protected (4,6-dichloro-1H-indol-2-yl)methanol derivative with a boronic acid. Protection of the indole nitrogen and the C2-hydroxyl group may be necessary to avoid side reactions.

Materials:

  • Protected (4,6-dichloro-1H-indol-2-yl)methanol derivative (e.g., N-Boc or N-SEM protected)

  • Aryl or heteroaryl boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane or Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the protected 4,6-dichloroindole derivative (1.0 equivalent), the boronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), and the phosphine ligand (0.1 equivalents).

  • Add the base (2.0 equivalents) and the solvent system (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Causality and Experimental Choices:

  • Catalyst System: The combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is essential for the catalytic cycle of the Suzuki reaction. The choice of ligand can significantly impact the reaction efficiency and selectivity.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center.

  • Degassing: Removing dissolved oxygen is critical as it can oxidize and deactivate the palladium catalyst.

Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R'-B(OH)₃]⁻ PdII_Aryl_R Ar-Pd(II)-R' L₂ Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArylHalide Ar-X BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->BoronicAcid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to compounds with linear, rigid alkynyl linkers.[1][8]

Protocol 4: Sonogashira Coupling of a 4,6-Dichloroindole Derivative

This protocol describes a general procedure for the Sonogashira coupling of a protected 4,6-dichloroindole derivative with a terminal alkyne.

Materials:

  • Protected (4,6-dichloro-1H-indol-2-yl)methanol derivative

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the protected 4,6-dichloroindole derivative (1.0 equivalent) and the terminal alkyne (1.5 equivalents) in the chosen solvent, add Pd(PPh₃)₂Cl₂ (0.05 equivalents) and CuI (0.1 equivalents).

  • Add the amine base (3.0 equivalents) and degas the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 6-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

C. Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[13][14] This reaction is particularly valuable for introducing nitrogen-containing functional groups that are prevalent in many drug molecules.

Protocol 5: Buchwald-Hartwig Amination of a 4,6-Dichloroindole Derivative

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a protected 4,6-dichloroindole derivative.

Materials:

  • Protected (4,6-dichloro-1H-indol-2-yl)methanol derivative

  • Amine (primary or secondary)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable Buchwald ligand

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.02 equivalents), the ligand (0.08 equivalents), and the base (1.4 equivalents) in a reaction vessel.

  • Add the protected 4,6-dichloroindole derivative (1.0 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

IV. Applications in Drug Discovery: Targeting Disease with Dichloroindole Derivatives

Derivatives of (4,6-Dichloro-1H-indol-2-yl)methanol have shown promise in various therapeutic areas, particularly in oncology and virology. The unique substitution pattern of this building block allows for the generation of compounds with potent and selective biological activities.

A. Anticancer Applications

The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[4][15] Derivatives of 4,6-dichloroindole have been investigated as inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.[16]

Table 2: Anticancer Activity of Selected 4,6-Dichloroindole Derivatives

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Indole-based Kinase InhibitorsVarious KinasesA549 (Lung)0.5 - 10[16]
Dichloroindole-carboxamidesTubulin PolymerizationMCF-7 (Breast)1 - 15[17]
B. Antiviral Applications

Indole derivatives have also demonstrated significant potential as antiviral agents, targeting various stages of the viral life cycle.[18] The 4,6-dichloroindole scaffold has been incorporated into molecules with activity against viruses such as influenza and HIV.

Table 3: Antiviral Activity of Selected 4,6-Dichloroindole Derivatives

Compound ClassVirusAssayEC₅₀ (µM)Reference
Dichloroindole-based compoundsInfluenza A (H1N1)CPE Reduction5 - 25[19]
Dichloroindole-carboxamidesHIV-1Reverse Transcriptase Inhibition2 - 20[18]

V. Conclusion

(4,6-Dichloro-1H-indol-2-yl)methanol is a highly valuable and versatile building block for the synthesis of novel and biologically active compounds in drug discovery. Its unique combination of a reactive hydroxymethyl group and two strategically placed chlorine atoms provides medicinal chemists with a powerful platform to explore diverse chemical space and develop potent therapeutic agents. The protocols and application notes provided in this guide offer a solid foundation for researchers to effectively utilize this building block in their drug discovery programs.

VI. References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

  • Synthesis and Chemistry of Indole. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (URL: [Link])

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (URL: [Link])

  • Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])

  • Sonogashira coupling - Wikipedia. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Novel Dichloroacetophenone-Based PDHK1 Inhibitors as Potent Anticancer Agents - PMC. (URL: [Link])

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC. (URL: [Link])

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC. (URL: [Link])

  • US7067676B2 - N-alkylation of indole derivatives - Google Patents. (URL: )

  • One-Pot Synthesis of 2,4-Disubstituted Indoles from N-Tosyl-2,3-dichloroaniline Using Palladium–Dihydroxyterphenylphosphine Catalyst | Organic Letters - ACS Publications. (URL: [Link])

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (URL: [Link])

  • Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC. (URL: [Link])

  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - Frontiers. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4′-fluorouridine | Request PDF. (URL: [Link])

  • Anticancer Activities of Six Selected Natural Compounds of Some Cameroonian Medicinal Plants - Our journal portfolio - PLOS. (URL: [Link])

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (URL: [Link])

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC. (URL: [Link])

  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC. (URL: [Link])

  • Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments - ResearchGate. (URL: [Link])

  • Synthesis and Src Kinase Inhibitory Activity of a Series of 4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - Journal of Medicinal Chemistry - ACS Figshare. (URL: [Link])

  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling - Princeton University. (URL: [Link])

  • in the chemical literature: N-alkylation of an indole - YouTube. (URL: [Link])

  • Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles - PMC. (URL: [Link])

  • C3-Alkylation of Indoles and Oxindoles by Alcohols by means of Borrowing Hydrogen Methodology | Request PDF. (URL: [Link])

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC. (URL: [Link])

  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - MDPI. (URL: [Link])

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

  • Pd(II)-Catalyzed Regioselelctive 2-Alkylation of Indoles via a Norbornene- Mediated C-H Activation: Mechanism and Applications C - AWS. (URL: [Link])

Sources

Application

Application Note: Preparation and In Vivo Formulation of (4,6-Dichloro-1H-indol-2-yl)methanol and Its Bioactive Derivatives

Executive Summary (4,6-Dichloro-1H-indol-2-yl)methanol (CAS: 1895004-92-8) is a highly specialized indole building block utilized in the discovery of novel anti-infective agents[1]. Most notably, it serves as the critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4,6-Dichloro-1H-indol-2-yl)methanol (CAS: 1895004-92-8) is a highly specialized indole building block utilized in the discovery of novel anti-infective agents[1]. Most notably, it serves as the critical precursor for NEU-1053 (SB-443342), a potent methionyl-tRNA synthetase (MetRS) inhibitor that exhibits rapid cidality against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT)[2][3]. This protocol details the chemical preparation of the intermediate and the optimized in vivo formulation strategy required to evaluate its highly lipophilic derivatives in murine efficacy models[4][5].

Mechanistic Rationale and Scaffold Significance

The indole scaffold is a privileged structure in medicinal chemistry, capable of interacting with diverse biological targets[1]. In the context of MetRS inhibitors, the specific substitution pattern of the 4,6-dichloroindole moiety is highly intentional.

Causality in Design: The chlorine atoms at the 4- and 6-positions significantly enhance the lipophilicity of the molecule, allowing it to perfectly occupy a deep, hydrophobic binding pocket within the T. brucei MetRS enzyme[3][6]. The 2-hydroxymethyl group of (4,6-Dichloro-1H-indol-2-yl)methanol acts as a versatile synthetic handle[1]. It is typically oxidized to an aldehyde, which then undergoes reductive amination to append a functionalized side chain (e.g., the benzimidazole-alkylamine tail of NEU-1053)[2][7].

Chemical Preparation Protocol: (4,6-Dichloro-1H-indol-2-yl)methanol

Causality & Rationale: The synthesis relies on the reduction of ethyl 4,6-dichloro-1H-indole-2-carboxylate. Lithium aluminum hydride (LiAlH4) is selected as the reducing agent because it efficiently converts the ester to the primary alcohol without over-reducing the electron-rich indole ring. Strict temperature control (0 °C) is maintained to prevent the cleavage of the carbon-chlorine bonds, which can occur under aggressive reductive conditions[7][8].

Materials:

  • Ethyl 4,6-dichloro-1H-indole-2-carboxylate (Precursor)[7]

  • Lithium aluminum hydride (LiAlH4, 1.0 M in THF)[8]

  • Anhydrous Tetrahydrofuran (THF)

  • Fieser workup reagents (DI Water, 15% NaOH)

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure:

  • Reaction Setup: Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF (0.5 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath[8].

  • Reduction: Add a solution of LiAlH4 in THF (2.0 eq) dropwise over 15 minutes. Crucial Insight: The dropwise addition controls the exothermic nature of the hydride transfer, preventing localized heating that could lead to dechlorination[8].

  • Monitoring: Stir the mixture at 0 °C for 30 minutes to 1 hour. Monitor reaction progress via Thin Layer Chromatography (TLC) using 40% ethyl acetate in hexanes (Target Rf ≈ 0.29)[8][9].

  • Quenching (Fieser Method): Once the ester is fully consumed, carefully quench the reaction at 0 °C by sequentially adding water ( x mL per x g of LiAlH4), 15% aqueous NaOH ( x mL), and water ( 3x mL). This forms a granular aluminum salt precipitate that is easily filtered, avoiding the intractable emulsions common with acid quenching of indole derivatives.

  • Extraction and Purification: Filter the salts through a Celite pad and wash with ethyl acetate. Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (FCC) using a gradient of 20-50% ethyl acetate in hexanes[7][9].

  • Validation: The product, (4,6-Dichloro-1H-indol-2-yl)methanol, is collected as an off-white solid (typical yield ~93%). Verify identity via 1H NMR (500 MHz, DMSO-d6): confirm the distinct indole NH peak at ~11.54 ppm, the aromatic protons at 7.35 ppm and 7.10 ppm, and the hydroxymethyl protons[9].

In Vivo Formulation and Administration Strategy

Causality & Rationale: Derivatives of this scaffold, such as NEU-1053, possess high topological polar surface area but also significant lipophilicity, making aqueous solubility a challenge for in vivo dosing[2][4]. A co-solvent system utilizing Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) is employed. Thermal solubilization is strictly required because the rapid dilution of the DMSO stock into PBS causes transient micro-precipitation. Heating at 50 °C provides the thermodynamic energy required to disrupt these micro-aggregates, yielding a stable, uniform suspension/solution suitable for intraperitoneal (IP) injection[4][5].

Step-by-Step Formulation Protocol for Murine Models (e.g., NMRI Mice):

  • Primary Stock Preparation: Weigh the active derivative (e.g., NEU-1053) and dissolve it in 100% molecular biology grade DMSO to create a highly concentrated stock (e.g., 30 µg/mL or scaled for dosing)[4][5]. Note: Ensure the final dosing volume will contain ≤6.3% DMSO to prevent vehicle-induced toxicity in mice[4].

  • Aqueous Dilution: Slowly add the required volume of 1X PBS (Sigma-Aldrich) to the DMSO stock while vortexing continuously. A slight cloudiness may appear due to the hydrophobic shock[4].

  • Thermal Solubilization: Place the formulated vial in a dry block heater or water bath set to 50 °C for exactly 10 minutes[4][5]. Crucial Insight: Do not exceed 50 °C or 10 minutes, as prolonged thermal stress may degrade the benzimidazole or indole moieties.

  • In Vivo Administration: Allow the solution to cool to physiological temperature (~37 °C) before administration. For efficacy models of Stage 1 HAT, administer via IP injection at doses of 10 mg/kg (twice daily) or 20 mg/kg (single dose)[4][5].

Quantitative Data Summary

The following table summarizes the pharmacokinetic and efficacy parameters of the formulated (4,6-Dichloro-1H-indol-2-yl)methanol derivative, NEU-1053, in murine models[4][5].

ParameterValue / ObservationBiological Context
In Vitro Potency (pEC50) 9.17 (T. b. brucei) / 9.60 (T. b. rhodesiense)Exceptional sub-micromolar target engagement[4].
Formulation Vehicle ≤6.3% DMSO in 1X PBS (Heated to 50°C)Balances solubility with in vivo tolerability[4][5].
Dosing Regimen 10 mg/kg BID or 20 mg/kg QD (IP)Achieves sustained plasma exposure >24h[4][5].
In Vivo Efficacy 100% Parasitological CureRapid clearance of parasitemia within 24-48 hours[4][5].
Selectivity Index >100-fold over HepG2 cellsHigh therapeutic window and low host toxicity[2][4].
Visualizations

SynthesisWorkflow A Ethyl 4,6-dichloro-1H- indole-2-carboxylate B (4,6-Dichloro-1H-indol- 2-yl)methanol (Intermediate) A->B LiAlH4 Reduction (THF, 0°C) C NEU-1053 (SB-443342) (Active API) B->C Oxidation & Reductive Amination D T. brucei MetRS Inhibition C->D High Affinity Binding (Hydrophobic Pocket) E Parasite Clearance (In Vivo Cure) D->E Cell Death (Rapid Cidality)

Synthetic pathway from ester precursor to active MetRS inhibitor NEU-1053.

FormulationWorkflow S1 API / Intermediate (Dry Powder) S2 Primary Stock (Dissolve in 100% DMSO) S1->S2 Maximize solubility S3 Aqueous Dilution (Add 1X PBS) S2->S3 Adjust to target dose S4 Thermal Solubilization (Heat at 50°C for 10 min) S3->S4 Prevent precipitation S5 In Vivo Dosing (IP Injection, ≤6.3% DMSO) S4->S5 Administer to NMRI Mice

Optimized in vivo formulation and administration workflow for indoles.

References
  • (4,6-Dichloro-1H-indol-2-yl)methanol | Benchchem Benchchem.
  • From Cells to Mice to Target: Characterization of NEU-1053 (SB-443342) and Its Analogues for Treatment of Human African Trypanosomiasis ACS Infectious Diseases / PubMed.
  • Identification and Characterization of Hundreds of Potent and Selective Inhibitors of Trypanosoma brucei Growth from a Kinase-Targeted Library Screening Campaign PLOS Neglected Tropical Diseases.
  • S1 SUPPORTING INFORMATION From cells, to mice, to target: Characterization of NEU-1053 (SB-443342)
  • Reduction of an ester with LiAlH4 University of Liverpool Repository.

Sources

Method

Application Note: Catalytic Functionalization of (4,6-Dichloro-1H-indol-2-yl)methanol for Advanced Scaffold Synthesis

Executive Summary & Physicochemical Profiling (4,6-Dichloro-1H-indol-2-yl)methanol is a highly versatile, privileged synthetic intermediate extensively utilized in medicinal chemistry and hit-to-lead optimization campaig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

(4,6-Dichloro-1H-indol-2-yl)methanol is a highly versatile, privileged synthetic intermediate extensively utilized in medicinal chemistry and hit-to-lead optimization campaigns[1]. The indole core is renowned for its broad pharmacological potential, and the specific 4,6-dichloro substitution pattern is a critical motif for enhancing binding affinity at targets such as the NMDA-glycine site[2].

From a synthetic perspective, the hydroxymethyl group at the C2 position serves as a highly reactive handle for catalytic functionalization[1]. However, the electron-withdrawing nature of the chlorine atoms at the 4 and 6 positions reduces the overall electron density of the indole ring. This electronic modulation necessitates precisely tuned catalytic systems to activate the substrate—either by driving the dehydration of the carbinol to form a transient indole-2-methide[3] or by facilitating cross-dehydrogenative coupling at the C3 position[4]. This application note details two field-proven catalytic methodologies for the functionalization of this scaffold.

Mechanistic Principles of Catalytic Activation

Understanding the causality behind catalyst selection is paramount for successfully functionalizing deactivated indole systems.

  • Brønsted Acid Activation: The C2-hydroxyl group can be protonated and dehydrated to generate a highly reactive indole-2-methide diene intermediate. Because the 4,6-dichloro groups destabilize the developing carbocationic character during dehydration, a precisely calibrated Brønsted acid is required. Diphenyl phosphoric acid (DPP) provides the optimal pKa​ to drive this dehydration without causing unwanted oligomerization or degradation of the starting material[3].

  • Copper-Promoted Oxidative Cascade Annulation: To construct complex polycyclic indoles, Cu(OAc)₂ acts dually as a Lewis acid catalyst and an oxidant. It triggers a sequential dehydrogenation-addition-dehydrogenation process at the C3 position. Following the initial C(sp²)–C(sp³) bond formation with a malonate derivative, the C2-hydroxymethyl oxygen acts as an internal nucleophile, executing a cascade intramolecular cyclization to yield the final polycycle[4],[5].

Protocol A: Brønsted Acid-Catalyzed (3+2) Cycloaddition

Objective: Synthesis of highly functionalized thiazolo[3,4-a]indole derivatives via the capture of in situ generated indole-2-methides with diaryl thioketones[3].

Causality & Experimental Design: Diphenyl phosphoric acid (DPP) is utilized at a 10 mol% loading. The reaction must be degassed; highly transient thioaldehydes and indole-2-methides are sensitive to oxidative degradation. Dichloromethane (CH₂Cl₂) is selected as the solvent because it solubilizes the rigid 4,6-dichloroindole framework while remaining inert to the Brønsted acid[3].

Step-by-Step Methodology
  • Substrate Preparation: In an oven-dried Schlenk flask, add (4,6-Dichloro-1H-indol-2-yl)methanol (1.3 equiv, ~1.3 mmol) and the selected diaryl thioketone (1.0 equiv, 1.0 mmol).

  • Solvent Addition: Dissolve the mixture in dry, degassed CH₂Cl₂ (0.02 M concentration relative to the thioketone).

  • Catalyst Introduction: Add Diphenyl phosphoric acid (DPP) (10 mol%).

  • Degassing: Purge the reaction mixture with Argon for 1–2 minutes to ensure an oxygen-free environment, establishing a self-validating system against oxidative byproducts.

  • Reaction Monitoring: Stir the solution at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is visually self-validating: the deep color of the unactivated diaryl thioketone will gradually fade as it is consumed in the cycloaddition.

  • Workup: Upon complete consumption of the thioketone (typically 24–48 hours for deactivated indoles), filter the crude mixture directly over a short pad of silica gel to remove the DPP catalyst.

  • Purification: Evaporate the solvent under reduced pressure and purify the resulting thiazolo[3,4-a]indole via flash column chromatography.

Mechanism A 4,6-Dichloro-1H-indol-2-yl methanol B Protonated Intermediate A->B DPP (10 mol%) + H+ C Indole-2-methide (Reactive Diene) B->C - H2O D Thiazolo[3,4-a]indole Scaffold C->D (3+2) Cycloaddition E Thioketone (Dipolarophile) E->D Reacts with Diene

Mechanistic pathway of Brønsted acid-catalyzed indole-2-methide generation and (3+2) cycloaddition.

Protocol B: Cu(OAc)₂-Promoted Oxidative Cascade Annulation

Objective: Direct construction of C(sp²)–C(sp³) bonds linking the C3 of the indole to the β-carbon of malonates, followed by cyclization to access polycyclic indoles[4],[5].

Causality & Experimental Design: Cu(OAc)₂ (2.0 equivalents) is required because it acts stoichiometrically as an oxidant (reducing Cu^II to Cu^0) during the cross-dehydrogenative coupling, while also serving as a Lewis acid catalyst for the addition step[4]. Acetonitrile (CH₃CN) is strictly chosen as the solvent; solvent screening demonstrates that DMSO leads to the formation of undesired aminal byproducts, whereas CH₃CN suppresses this side reaction and significantly accelerates the cascade[5].

Step-by-Step Methodology
  • Reagent Mixing: In a sealed reaction tube, combine (4,6-Dichloro-1H-indol-2-yl)methanol (1.6 equiv, 0.32 mmol) and the malonate-tethered acyl oxime or α-acylmethyl malonate (1.0 equiv, 0.20 mmol).

  • Catalyst/Oxidant Addition: Add anhydrous Cu(OAc)₂ (2.0 equiv, 0.40 mmol) to the tube.

  • Solvent & Heating: Suspend the mixture in CH₃CN (2.0 mL). Seal the tube and heat the mixture to 80 °C in an oil bath.

  • Reaction Monitoring: Stir vigorously for 1 to 2 hours. Monitor via LC-MS. The conversion of the primary C3-alkylated intermediate into the fully cyclized polycyclic indole serves as a self-validating checkpoint for the cascade's progression.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove precipitated copper residues.

  • Purification: Concentrate the filtrate under vacuum and purify via silica gel chromatography to isolate the polycyclic indole derivative.

ProtocolB S1 1. Substrate Preparation (4,6-Dichloro-1H-indol-2-yl)methanol + Malonate S2 2. Catalyst Addition Add Cu(OAc)2 (2.0 equiv) as oxidant/catalyst S1->S2 S3 3. Cascade Reaction Stir in CH3CN at 80°C for 1-2 hours S2->S3 S4 4. Intramolecular Cyclization C2-OH attacks intermediate to form polycycle S3->S4 S5 5. Workup & Isolation Filtration, extraction, and chromatography S4->S5

Experimental workflow for Cu(OAc)2-promoted cascade annulation of indole-2-methanols.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized parameters and expected outcomes for the catalytic functionalization of indole-2-methanol derivatives, providing a benchmark for reaction scaling and troubleshooting.

Catalytic MethodologyCatalyst / PromoterOptimal SolventTemp.Reaction TimeYield RangeKey Intermediate
(3+2) Cycloaddition [3]Diphenyl phosphoric acid (10 mol%)CH₂Cl₂ (Degassed)25 °C24–48 h45–99%Indole-2-methide
Oxidative Annulation [5]Cu(OAc)₂ (2.0 equiv)CH₃CN80 °C1–2 h65–86%C3-Alkylated Indole
Pictet-Spengler Ligation [6]1,8-DBU / Mild AcidAqueous / Organic25 °C2–12 hMod–HighOxyiminium Ion

Note: Yields for the 4,6-dichloro derivatives specifically may fall on the lower end of the generalized ranges due to the electron-withdrawing nature of the halogens, which slightly dampens C3 nucleophilicity.

Alternative Pathways: Bioconjugation via Pictet-Spengler Ligation

Beyond small-molecule scaffold synthesis, the C2-hydroxymethyl group can be masked (e.g., via TBS protection) and the indole core functionalized with an aminooxy moiety. This enables the (4,6-Dichloro-1H-indol-2-yl) derivative to participate in bioorthogonal Pictet-Spengler ligations. By reacting with aldehydes to form an intermediate oxyiminium ion, it undergoes rapid intramolecular C–C bond formation, creating hydrolytically stable oxacarboline products ideal for protein chemical modification[6].

References

  • Benchchem. "(4,6-Dichloro-1H-indol-2-yl)methanol".
  • NIH PMC. "A Pictet-Spengler ligation for protein chemical modification".
  • D-NB.info (Advanced Synthesis & Catalysis). "Brønsted Acid Catalyzed (3+2)-Cycloaddition of Thioketones and Indole-2-Carbinols Toward Thiazolo[3,4-a]indoles".
  • ACS Publications. "Cu(OAc)2-Promoted Oxidative Cross-Dehydrogenative Coupling Reaction of α-Acylmethyl Malonates with Indole Derivatives to Access 3-Functionalized Indoles and Polycyclic Indoles".
  • TTUHSC. "Variations of acidic functions at position 2 and substituents at positions 4, 5 and 6 of the indole moiety and their effect on NMDA-glycine site affinity".
  • ACS Publications. "Cu(OAc)2-Triggered Cascade Reaction of Malonate-Tethered Acyl Oximes with Indoles, Indole-2-alcohols, and Indole-2-carboxamides".

Sources

Application

Application Note: (4,6-Dichloro-1H-indol-2-yl)methanol in Medicinal Chemistry and Organic Synthesis

Executive Summary (4,6-Dichloro-1H-indol-2-yl)methanol is a highly versatile, privileged pharmacophore building block utilized extensively in modern drug discovery[1]. Featuring a rigid indole core, specific halogenation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4,6-Dichloro-1H-indol-2-yl)methanol is a highly versatile, privileged pharmacophore building block utilized extensively in modern drug discovery[1]. Featuring a rigid indole core, specific halogenation at the 4- and 6-positions, and a reactive hydroxymethyl handle at the 2-position, this intermediate serves as a critical divergence point for synthesizing diverse therapeutic agents. This application note provides an authoritative guide on the structural rationale, strategic medicinal chemistry applications, and validated synthetic protocols for deploying this compound in hit-to-lead optimization campaigns.

Physicochemical Profiling & Structural Rationale

The utility of (4,6-Dichloro-1H-indol-2-yl)methanol stems from the precise electronic and steric properties imparted by its functional groups. The table below summarizes its core quantitative data:

PropertyValue / Description
CAS Number 1895004-92-8
Molecular Formula C9H7Cl2NO
Molecular Weight 216.06 g/mol
Core Scaffold Indole (Nitrogen-containing heterocycle)
Key Substitutions 4,6-dichloro; 2-hydroxymethyl
Primary Utility Synthetic intermediate for bioactive compound development
Mechanistic Causality in Scaffold Design
  • The 4,6-Dichloro Substitution: Halogenation at these specific positions significantly increases the lipophilicity (Clog P) of the indole core. In medicinal chemistry, this enhancement is critical for penetrating lipid-rich barriers, such as the complex cell wall of Mycobacterium tuberculosis, and for anchoring the molecule deep within hydrophobic protein pockets[2]. Furthermore, the electron-withdrawing nature of the chlorine atoms improves the metabolic stability of the indole ring against oxidative degradation by cytochrome P450 enzymes.

  • The 2-Hydroxymethyl Handle: The primary alcohol serves as a highly reactive, chemoselective handle[1]. It can be mildly oxidized to an aldehyde for reductive aminations, strongly oxidized to a carboxylic acid for amide couplings, or directly converted into a leaving group (e.g., via halogenation or mesylation) for nucleophilic displacement.

Strategic Applications in Drug Discovery

A. Anti-Tuberculosis Agents (MmpL3 Inhibitors)

The 4,6-dichloroindole scaffold has proven exceptionally effective in the development of MmpL3 inhibitors—a critical target for disrupting mycobacterial cell wall synthesis. Structure-activity relationship (SAR) studies reveal that the 4,6-dichloro substitution drives a nearly three-fold increase in anti-mycobacterial activity compared to unsubstituted analogs, achieving minimum inhibitory concentrations (MIC) as low as 0.32 μM (comparable to the first-line drug Isoniazid)[2]. The hydroxymethyl group is typically oxidized to a carboxylic acid and coupled with bulky aliphatic amines (e.g., rimantadine or adamantane derivatives) to yield highly potent indole-2-carboxamides[2].

B. Gram-Negative Antibacterial Agents (MreB Inhibitors)

Targeting the bacterial actin homolog MreB is a novel strategy to combat multidrug-resistant Gram-negative pathogens. (4,6-Dichloro-1H-indol-2-yl)methanol is utilized to synthesize 2-aminomethyl indole derivatives. By oxidizing the methanol to a formyl group and subjecting it to reductive amination, researchers generate primary and secondary amines that exhibit potent antibacterial properties, particularly when co-administered with efflux pump inhibitors[3].

C. Cancer Immunotherapy (IDO Inhibitors)

Indoleamine 2,3-dioxygenase (IDO) is an enzyme exploited by tumors to induce immune tolerance. The 4,6-dichloroindole core is a proven scaffold for IDO inhibition. The methanol derivative is oxidized and converted to an acid chloride, which is then reacted with substituted picolines to form indol-2-yl ethanones[4]. These ethanones bind competitively to the IDO active site, reversing tumor-induced immune suppression.

Pathway Visualization

The following diagram illustrates the synthetic divergence of (4,6-Dichloro-1H-indol-2-yl)methanol into the three primary therapeutic classes discussed above.

SynthesisPathway A (4,6-Dichloro-1H-indol-2-yl)methanol [Core Scaffold] B 4,6-Dichloro-1H-indole- 2-carbaldehyde A->B Mild Oxidation (DMP, CH2Cl2) C 4,6-Dichloro-1H-indole- 2-carboxylic acid A->C Strong Oxidation (KMnO4) D 2-Aminomethyl Indoles (MreB Inhibitors) B->D Reductive Amination (NH4OAc, NaBH3CN) E Indole-2-carboxamides (MmpL3 Inhibitors) C->E Amide Coupling (HATU, Amines) F Indol-2-yl ethanones (IDO Inhibitors) C->F Acid Chloride + Homologation

Synthetic divergence of (4,6-Dichloro-1H-indol-2-yl)methanol into key therapeutic drug classes.

Experimental Protocols

The following protocols outline the validated, self-contained workflows for utilizing (4,6-Dichloro-1H-indol-2-yl)methanol in the synthesis of MreB inhibitor precursors[3].

Protocol A: Chemoselective Oxidation to 4,6-Dichloro-1H-indole-2-carbaldehyde

Objective: Convert the 2-hydroxymethyl group to a 2-formyl group without over-oxidation to the carboxylic acid.

  • Preparation: Dissolve (4,6-Dichloro-1H-indol-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

    • Causality: Argon prevents ambient moisture from hydrolyzing and degrading the water-sensitive oxidizing agent.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Lowering the temperature controls the exothermic nature of the oxidation and minimizes potential electrophilic side reactions at the electron-rich C3 position of the indole ring.

  • Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise to the stirred solution[3].

    • Causality: DMP is selected for its mild nature and high chemoselectivity. Unlike Jones reagent, DMP effectively arrests the oxidation at the aldehyde stage, which is strictly required for the downstream reductive amination.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Quenching & Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.

    • Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to safe, water-soluble byproducts. NaHCO₃ neutralizes the acetic acid byproduct generated during the DMP oxidation, preventing acid-catalyzed degradation of the newly formed aldehyde.

  • Isolation: Extract with CH₂Cl₂, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the aldehyde intermediate.

Protocol B: Reductive Amination to 2-Aminomethyl Indole Derivatives

Objective: Synthesize primary amine precursors for MreB inhibitors via imine formation and selective reduction[3].

  • Imine Formation: Dissolve the 4,6-Dichloro-1H-indole-2-carbaldehyde (1.0 eq) generated in Protocol A in absolute ethanol. Add ammonium acetate (10.0 eq)[3].

    • Causality: A massive stoichiometric excess of ammonium acetate is required to drive the equilibrium toward the primary imine/iminium intermediate, effectively outcompeting the formation of unwanted secondary amine dimers.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (5.0 eq) to the mixture[3].

    • Causality: NaBH₃CN is specifically chosen over standard NaBH₄. The electron-withdrawing cyano group attenuates the nucleophilicity of the hydride, making the reagent stable in the mildly acidic conditions (pH 4-6) provided by the ammonium acetate. It selectively reduces the protonated iminium ion without reacting with the unreacted starting aldehyde.

  • Reaction: Stir the mixture overnight at 60 °C[3].

  • Acidic Quench & Wash: Cool to room temperature and acidify the mixture with 6 N HCl. Wash the aqueous layer with ethyl acetate[3].

    • Causality: Acidification serves a dual purpose: it safely destroys unreacted cyanoborohydride (evolving HCN gas, ensure proper ventilation) and protonates the product, driving it into the aqueous layer as a water-soluble ammonium salt. The ethyl acetate wash removes non-basic organic impurities and unreacted starting materials.

  • Free-Basing & Extraction: Basify the aqueous layer with NaOH until pH > 10, then extract thoroughly with ethyl acetate[3]. Dry over MgSO₄ and concentrate to yield the pure 2-aminomethyl indole derivative.

References

  • Benchchem. "(4,6-Dichloro-1H-indol-2-yl)methanol". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt64QFjJkzjUnMGEX24qMcxCZnMbJMIcVPypbbcaJfO3eP5F_JED273Omth9gScDNz-wZWmlIwjASNhlVPTjK14pHuRyPOeQxA43-p7qKxUi2_A2gwXneTt7VIXhfupPKjKLBMU3Q=]
  • ORBi. "Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2H8vrp-XQ_EzNyAfF95aKr_frcrisRf-gUWyYADsvHampnfpDwd01G_y1DDHAzuKmiYGf9aPlwTGcJfOPr06hcnoXefkkqK9vm-b1XMEJ-OPIiQqTFJ546jPKpq1Q8uLxSDyfmHixPaw2grYIOP6_HMtkO9GEx7ebVyTQj7tx6pUQ]
  • PMC. "Novel MreB inhibitors with antibacterial activity against Gram (−) bacteria". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHarADJ_Usoc6lW9iuZTmg-OAs6DIQb9b6rwOFn2E9jVnYJOY1vaqvH8gnhIpgWEfCf9J5gFjhzRPT1VD580vMv4jrWVluxbW7PqUi2iAS3XRKDlJJKlkku172J-F_T6vJL0Lx9p24HLfxgxBFV]
  • PMC. "Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAvKUP-K4GSC1szTF6sK73OieEaVmZ_aJYbPAPX1OiWXT5zeQ2wfm9QsMFXkcNhZoesQNzpj5E1NfsCh4etEoFLlOAPEZvvavtRbavILzzPVBGPXEw4z6kUpKDz2f2vdhd2BSuEFtAQE7iZJY=]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4,6-Dichloro-1H-indol-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (4,6-Dichloro-1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (4,6-Dichloro-1H-indol-2-yl)methanol. This chiral indole derivative is a highly versatile building block in medicinal chemistry, frequently utilized for hit-to-lead optimization campaigns due to the privileged nature of the indole scaffold[1].

However, the reduction of indole-2-carboxylates to their corresponding methanols is notoriously prone to stalling, poor yields, and difficult workups. This guide bypasses generic advice to focus on the chemical causality behind these failures, providing you with self-validating protocols to ensure scalable and reproducible yields.

Synthetic Workflow Overview

The standard synthetic route begins with 3,5-dichloroaniline, which undergoes a Japp-Klingemann condensation and subsequent Fischer indole cyclization to form the core intermediate: ethyl 4,6-dichloro-1H-indole-2-carboxylate [2][3]. The critical bottleneck occurs during the final reduction step to the alcohol.

SynthesisWorkflow Start 3,5-Dichloroaniline Step1 Japp-Klingemann & Fischer Indole Synthesis Start->Step1 Ester Ethyl 4,6-dichloro-1H- indole-2-carboxylate Step1->Ester Acid 4,6-Dichloro-1H- indole-2-carboxylic acid Ester->Acid Hydrolysis (LiOH) Reduction1 LiAlH4 (3.0+ eq) THF, 0°C to RT Ester->Reduction1 Direct Reduction Reduction2 BH3·THF (3.0+ eq) THF, 0°C to RT Acid->Reduction2 Borane Reduction Product (4,6-Dichloro-1H- indol-2-yl)methanol Reduction1->Product Reduction2->Product

Synthetic routes to (4,6-Dichloro-1H-indol-2-yl)methanol highlighting reduction pathways.

Quantitative Data: Reduction Strategies Comparison

To optimize your yield, you must select the appropriate reducing conditions. The table below summarizes the quantitative parameters and expected outcomes for various reduction strategies applied to 4,6-dichloroindole-2-carbonyl substrates.

SubstrateReducing AgentEquivalentsTempTimeTypical YieldMechanistic Notes
Indole-2-carboxylateLiAlH₄1.0 - 1.5 eq0 °C to RT12 h< 30%Reaction stalls due to indolide formation and carbonyl deactivation.
Indole-2-carboxylateLiAlH₄3.0 - 4.0 eq0 °C to RT3 - 4 h85 - 93%Excess hydride overcomes electronic deactivation. Fieser workup required[4].
Indole-2-carboxylateNaBH₄ / I₂3.0 eq NaBH₄Reflux6 - 8 h70 - 80%Generates borane in situ. Milder than LAH, but requires careful iodine handling.
Indole-2-carboxylic acidBH₃·THF3.0 - 4.0 eq0 °C to RT4 - 6 h80 - 90%Excellent chemoselectivity. Requires prior hydrolysis of the ester[5].

Troubleshooting FAQs: The Chemistry of Failure

Q: Why is my reduction of ethyl 4,6-dichloro-1H-indole-2-carboxylate stalling at 50-60% yield when using 1.5 equivalents of LiAlH₄? A: The stalling is a direct consequence of the indole's inherent acidity. The N-H proton of the indole ring has a pKa of approximately 16. When introduced to a strong base/hydride source like Lithium Aluminum Hydride (LiAlH₄), an immediate acid-base reaction occurs, evolving H₂ gas and forming a lithium indolide anion. This parasitic reaction consumes 1.0 full equivalent of your hydride reagent before any reduction of the ester begins.

Furthermore, the formation of the indolide anion significantly increases the electron density of the indole ring. Through resonance, this electron density is donated into the C2-ester carbonyl, drastically reducing its electrophilicity. To overcome this electronic deactivation, you must use a large excess of hydride (typically 3.0 to 4.0 equivalents) and allow sufficient reaction time.

TroubleshootingLogic Ester Indole-2-Ester (Active Electrophile) Hydride Hydride Reagent (e.g., LiAlH4) Ester->Hydride Indolide Lithium Indolide Anion (Deactivated Carbonyl) Hydride->Indolide Deprotonates N-H (Fast) H2 H2 Gas Evolution Hydride->H2 Side product Stall Reaction Stalls (Incomplete Conversion) Indolide->Stall If < 2 eq hydride used Excess Excess Hydride (>3.0 eq) & Time Indolide->Excess Requires forcing conditions Success Full Reduction to Indole-2-methanol Excess->Success Overcomes deactivation

Mechanistic pathway of indole N-H deprotonation leading to carbonyl deactivation.

Q: Can I use NaBH₄ instead of LiAlH₄ to improve safety and scalability? A: Standard NaBH₄ in methanol or ethanol is not electrophilic enough to reduce an ester, especially a deactivated indole-2-carboxylate. However, you can generate a more reactive species in situ. The NaBH₄/I₂ system (which generates borane) or NaBH₄/LiCl (which forms LiBH₄) can successfully reduce the ester. If you prefer to avoid LAH entirely, a highly reliable alternative is to first hydrolyze the ester to 4,6-dichloro-1H-indole-2-carboxylic acid using LiOH[5], and then reduce the carboxylic acid using Borane-Tetrahydrofuran (BH₃·THF).

Q: How do I prevent the formation of intractable emulsions during the aqueous workup of the LiAlH₄ reduction? A: Emulsions in LAH reductions are caused by colloidal aluminum hydroxides. To prevent this, you must strictly adhere to the Fieser Workup method. For every n grams of LiAlH₄ used, sequentially add n mL of water, n mL of 15% aqueous NaOH, and 3n mL of water. This precise stoichiometry forces the aluminum salts to precipitate as a crisp, white, granular solid (lithium aluminate) that is easily removed by vacuum filtration, ensuring high recovery of your polar methanol product.

Self-Validating Experimental Protocol

The following methodology details the optimized direct reduction of ethyl 4,6-dichloro-1H-indole-2-carboxylate using LiAlH₄. It is designed as a self-validating system , embedding in-process analytical checks so you can verify the reaction's success at every stage[4].

Materials Required:
  • Ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (3.0 eq, 2.0 M solution in THF or solid)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Inertion

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon or N₂.

  • Suspend LiAlH₄ (3.0 eq) in anhydrous THF (approx. 10 mL per gram of ester) and cool the suspension to 0 °C using an ice-water bath.

Step 2: Substrate Addition 3. Dissolve the indole ester (1.0 eq) in a minimal amount of anhydrous THF. 4. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes.

Validation Check 1: Observe immediate effervescence (H₂ gas evolution) upon addition. This confirms the deprotonation of the indole N-H. Do not increase the addition rate; manage the exothermic gas evolution carefully to prevent solvent boil-off.

Step 3: Reaction Maturation 5. Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours.

Validation Check 2: Perform TLC analysis (Eluent: 60% Hexanes / 40% Ethyl Acetate). The starting ester (Rf ~0.6, UV active) must be completely consumed. The product, (4,6-Dichloro-1H-indol-2-yl)methanol, will appear as a highly polar spot (Rf ~0.2) that stains intensely dark blue/black with Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM).

Step 4: The Fieser Quench 6. Re-cool the reaction mixture to 0 °C. Dilute with an equal volume of diethyl ether or ethyl acetate to reduce viscosity. 7. For every x grams of LiAlH₄ originally used, cautiously add the following in strict sequence, with vigorous stirring:

  • x mL of distilled H₂O (Dropwise! Highly exothermic).

  • x mL of 15% aqueous NaOH.

  • 3x mL of distilled H₂O.

  • Remove the ice bath and stir vigorously for 15-30 minutes at room temperature.

Validation Check 3: The mixture should transition from a grey, sludgy suspension to a clear organic layer resting on top of a crisp, white, granular precipitate. If the salts remain grey and gelatinous, add a few more drops of water and continue stirring until the granular texture is achieved.

Step 5: Isolation and Purification 9. Filter the mixture through a pad of Celite in a fritted funnel. Wash the filter cake thoroughly with hot ethyl acetate (3 × 20 mL) to extract any product trapped in the salts. 10. Concentrate the combined organic filtrates under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, gradient of 20% to 50% Ethyl Acetate in Hexanes) to yield the pure (4,6-Dichloro-1H-indol-2-yl)methanol as an off-white solid[4].

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of (4,6-Dichloro-1H-indol-2-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic, halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly lipophilic, halogenated heterocycles. (4,6-Dichloro-1H-indol-2-yl)methanol presents a classic "brick dust" and "grease" paradox. It is highly crystalline due to strong intermolecular forces, yet highly lipophilic due to the dichloro-substitution.

This guide provides actionable, scientifically grounded strategies for overcoming the poor aqueous solubility of this compound, ensuring your in vitro and in vivo data remain robust and artifact-free.

Diagnostic Formulation Strategy

SolubilityWorkflow Start Poor Solubility: (4,6-Dichloro-1H-indol-2-yl)methanol Application Target Application? Start->Application InVitro In Vitro Assays (Cell Culture/Biochem) Application->InVitro InVivo In Vivo Dosing (PK/PD Studies) Application->InVivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO Cyclodextrin HP-β-CD Complexation (10-20% w/v) InVivo->Cyclodextrin Dilution Dilute in Aqueous Media (Final DMSO < 1%) DMSO->Dilution Precipitation Precipitation Observed? Dilution->Precipitation AddSurfactant Add 0.1% Tween 80 or 1% BSA Precipitation->AddSurfactant Yes ProceedVitro Proceed with Assay Precipitation->ProceedVitro No AddSurfactant->ProceedVitro Soluble Target Dose Achieved? Cyclodextrin->Soluble Lipid Lipid Formulation (PEG400/Cremophor) Soluble->Lipid No ProceedVivo Proceed with Dosing Soluble->ProceedVivo Yes Lipid->ProceedVivo

Diagnostic workflow for resolving (4,6-Dichloro-1H-indol-2-yl)methanol solubility issues.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why is (4,6-Dichloro-1H-indol-2-yl)methanol so insoluble in water, and can I just adjust the pH? A1: The poor aqueous solubility is inherent to its molecular architecture[1]. The indole core is planar and aromatic, promoting strong stacking in the solid state. The addition of two chlorine atoms at the 4 and 6 positions drastically increases the compound's lipophilicity (LogP) and crystal lattice energy. Do not waste time adjusting the pH. Unlike basic amines or acidic carboxylic acids, the pKa of the indole nitrogen ( 16) and the primary alcohol ( 15) are far outside the physiological range. pH modification will not yield a charged, water-soluble species.

Q2: I am preparing stock solutions for cell assays. My compound dissolves in DMSO but precipitates when added to the culture media. How do I prevent this? A2: You are experiencing "solvent shift" precipitation. DMSO is an excellent aprotic cosolvent that disrupts the solute's crystal lattice. However, when a DMSO stock is diluted into an aqueous buffer, the DMSO rapidly partitions into the water[2]. If the concentration of the highly hydrophobic dichlorinated indole exceeds its thermodynamic solubility in the new mixed-solvent system, it will rapidly nucleate and precipitate out of solution. This phenomenon is a major cause of false negatives and variable toxicity in cell-based assays[2]. To prevent this, you must either keep the final DMSO concentration extremely low or introduce a thermodynamic "sink" (like Bovine Serum Albumin or surfactants) into the aqueous media prior to compound addition.

Q3: I need to dose this compound intravenously (IV) for a pharmacokinetic study. What is the most reliable formulation strategy? A3: For in vivo applications, high concentrations of co-solvents like DMSO must be strictly avoided due to toxicity and hemolysis risks. Cyclodextrin complexation is the gold standard for indole derivatives[3]. Hydroxypropyl- -cyclodextrin (HP- -CD) features a hydrophobic interior cavity that perfectly encapsulates the lipophilic 4,6-dichloroindole core, while its hydrophilic exterior maintains high aqueous solubility[1]. This typically forms a 1:1 stoichiometric inclusion complex that shields the hydrophobic surface area from the aqueous environment[3].

Quantitative Formulation Data

The following table summarizes the expected solubility enhancements based on the selected formulation strategy. Use this to select the appropriate method for your required concentration.

Formulation StrategyTypical CompositionEstimated Solubility EnhancementPrimary Application
Neat Aqueous Buffer PBS (pH 7.4)Baseline ( 1 µg/mL)None
Co-solvency 1% DMSO in PBS5x - 10xIn vitro biochemical assays
Protein Binding 0.5% DMSO + 1% BSA in Media50x - 100xIn vitro cell-based assays
Micellar Formulation 10% mPEG-PLA in Water100x - 250xIn vivo targeted delivery
Cyclodextrin Complexation 20% (w/v) HP- -CD in Saline500x - 1000xIn vivo IV / IP dosing[3]
Self-Validating Experimental Protocols
Protocol 1: Preparation of Artifact-Free In Vitro Assay Solutions (DMSO/BSA Method)

Causality: This protocol utilizes BSA as a hydrophobic sink to prevent solvent-shift nucleation when transitioning from 100% DMSO to an aqueous environment.

  • Stock Preparation: Dissolve (4,6-Dichloro-1H-indol-2-yl)methanol in 100% anhydrous DMSO to create a 10 mM stock. Vortex until completely optically clear.

  • Media Preparation: Prepare your target aqueous cell culture media supplemented with 1.0% Bovine Serum Albumin (BSA) (w/v).

  • Thermal Equilibration: Warm both the DMSO stock and the BSA-supplemented media to 37°C. Why? Cold-shock drastically lowers thermodynamic solubility and accelerates precipitation kinetics.

  • Kinetic Mixing (Critical): Slowly add the DMSO stock dropwise to the aqueous media while subjecting the media to vigorous vortexing. Rule: Always add the organic phase to the aqueous phase, never the reverse. Maintain final DMSO concentration 0.5% v/v[2].

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm (OD600) or use a laser nephelometer. Compare the reading to a blank (media + DMSO without compound). An identical reading confirms the absence of sub-visible micro-precipitates, validating that the compound is fully dissolved and bioavailable.

Protocol 2: Preparation of an HP- -CD Inclusion Complex (Equilibrium Method)

Causality: This protocol forces the thermodynamic equilibrium of the indole molecule into the hydrophobic cavity of the cyclodextrin, creating a stable, water-soluble complex[3].

  • Host Solution: Dissolve HP- -CD in ultra-pure water to a concentration of 20% (w/v).

  • Guest Addition: Add an excess amount (beyond expected solubility) of (4,6-Dichloro-1H-indol-2-yl)methanol powder directly to the cyclodextrin solution.

  • Equilibration: Stir the suspension continuously at room temperature for 48 hours. Why? The complexation of rigid, highly crystalline indoles is kinetically slow; 48 hours ensures true thermodynamic equilibrium is reached[3].

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble indole. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Self-Validation Step: Quantify the exact concentration of the dissolved indole in the filtrate using HPLC-UV against a known standard curve. This validates the exact dose concentration prior to animal administration.

  • Storage: Freeze the validated filtrate at -80°C and lyophilize for 48 hours to obtain a stable, easily reconstitutable solid powder.

References
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Available at:[Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI. Available at: [Link]

Sources

Troubleshooting

Preventing oxidation and degradation of (4,6-Dichloro-1H-indol-2-yl)methanol during storage

Welcome to the technical support center for (4,6-Dichloro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (4,6-Dichloro-1H-indol-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the storage and handling of this compound. Our goal is to ensure the integrity of your experiments by helping you mitigate the risks of oxidation and degradation.

Understanding the Molecule: Inherent Instability and Reactivity

(4,6-Dichloro-1H-indol-2-yl)methanol is a valuable synthetic intermediate in medicinal chemistry, featuring a hydroxymethyl group at the 2-position of a dichloro-substituted indole ring.[1] The indole scaffold is a "privileged structure" in drug discovery, but it is also susceptible to degradation. The electron-rich nature of the indole ring, combined with the reactive hydroxymethyl group, makes this molecule prone to oxidation, particularly when exposed to atmospheric oxygen, light, and certain environmental conditions.[2][3]

The primary degradation pathway of concern is the oxidation of the hydroxymethyl group to form the corresponding aldehyde or carboxylic acid. This process not only reduces the purity of your sample but can also lead to inconsistent results in downstream applications.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and use of (4,6-Dichloro-1H-indol-2-yl)methanol in a question-and-answer format.

Q1: I've noticed a yellow or brownish discoloration in my solid sample of (4,6-Dichloro-1H-indol-2-yl)methanol. What is the cause?

A1: Discoloration is a common indicator of degradation. The likely cause is oxidation of the indole ring system. This can be initiated by prolonged exposure to air and/or light.[2] Even small amounts of oxygen can initiate oxidative processes, leading to the formation of colored impurities. To prevent this, always store the compound in a tightly sealed container, preferably under an inert atmosphere, and protected from light.

Q2: My compound shows new, unexpected peaks in the HPLC analysis after a few weeks of storage. What are these impurities?

A2: The appearance of new peaks in your chromatogram strongly suggests degradation. The most probable impurities are the oxidation products, namely the corresponding aldehyde ((4,6-Dichloro-1H-indol-2-yl)carbaldehyde) and carboxylic acid ((4,6-Dichloro-1H-indol-2-yl)carboxylic acid). The hydroxymethyl group is susceptible to oxidation, and this process can be accelerated by exposure to oxygen and light.[3][4][5]

Q3: I'm observing inconsistent results in my biological assays. Could this be related to the stability of the compound?

A3: Absolutely. Inconsistent biological activity is a frequent consequence of compound instability.[3] If (4,6-Dichloro-1H-indol-2-yl)methanol degrades in your storage container or assay medium, the effective concentration of the active compound will decrease, leading to variable and unreliable results. It is crucial to use freshly prepared solutions from a properly stored solid for your experiments whenever possible.

Q4: Can I store solutions of (4,6-Dichloro-1H-indol-2-yl)methanol? If so, for how long and under what conditions?

A4: Storing solutions of this compound is generally not recommended for extended periods due to its instability in solution.[3] If you must store a solution, it should be for the shortest possible duration. Use a de-gassed, anhydrous solvent, store the solution at low temperatures (e.g., -20°C or -80°C), and protect it from light. Before use, it is advisable to re-analyze the solution's purity via HPLC.

Best Practices for Storage and Handling

To maintain the integrity and purity of (4,6-Dichloro-1H-indol-2-yl)methanol, adhere to the following protocols.

Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[6][7][8][9][10]
Light Amber vial or protected from lightMinimizes light-induced degradation.[2][11]
Container Tightly sealed, airtight vialPrevents ingress of moisture and oxygen.[12]
Form SolidMore stable than solutions.
Experimental Protocol: Inert Gas Blanketing for Long-Term Storage

This protocol describes how to create an inert atmosphere in your storage vial to prevent oxidation.

Materials:

  • Vial containing (4,6-Dichloro-1H-indol-2-yl)methanol

  • Source of dry, inert gas (Argon or Nitrogen)

  • Needle and tubing for gas delivery

  • Septum-capped vial (optional, for frequent access)

Procedure:

  • Preparation: Ensure the vial containing the compound is at room temperature to prevent condensation.

  • Gas Flow: Start a gentle flow of inert gas through the tubing and needle.

  • Purging: Carefully insert the needle into the headspace of the vial, ensuring it does not touch the solid material. Allow the inert gas to flow for 1-2 minutes to displace the air.

  • Sealing: While the inert gas is still flowing, quickly and tightly seal the vial cap.

  • Verification (Optional): If using a septum-capped vial, a slight positive pressure should be noticeable.

  • Storage: Store the sealed vial under the recommended conditions (see table above).

Visualizing the Degradation Pathway

The following diagram illustrates the primary oxidative degradation pathway of (4,6-Dichloro-1H-indol-2-yl)methanol.

Degradation_Pathway A (4,6-Dichloro-1H-indol-2-yl)methanol B (4,6-Dichloro-1H-indol-2-yl)carbaldehyde A->B Oxidation (O2, light) C (4,6-Dichloro-1H-indol-2-yl)carboxylic acid B->C Further Oxidation

Caption: Oxidative degradation of (4,6-Dichloro-1H-indol-2-yl)methanol.

Analytical Methods for Detecting Degradation

Regularly assessing the purity of your compound is crucial. High-Performance Liquid Chromatography (HPLC) is the recommended method.

Recommended HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Detection: UV detection at a wavelength where the indole ring absorbs (e.g., 220 nm or 280 nm)

By comparing the chromatogram of a stored sample to that of a fresh or reference sample, you can identify and quantify any degradation products that have formed.

Conclusion

The stability of (4,6-Dichloro-1H-indol-2-yl)methanol is paramount for obtaining reliable and reproducible experimental results. By understanding its inherent reactivity and implementing the storage and handling protocols outlined in this guide, you can significantly minimize the risk of oxidation and degradation. Proactive measures, such as the use of an inert atmosphere and protection from light, are key to preserving the integrity of this valuable research compound.

References

  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas.
  • Air Liquide Thailand. Inerting, Blanketing and Purging.
  • Sustainability. Inert Gas Blanketing Application.
  • Linde. Inerting in the chemical industry.
  • BenchChem. (2025, November). Application Notes and Protocols for Handling and Storage of Air-Sensitive Oxoazanide.
  • Ossila. Air Sensitive Compounds.
  • Apollo Scientific. (2023, May 24). 4-Chloroindole-3-acetic acid.
  • Tokyo Chemical Industry. (2025, May 27). 3-Chloroindole-2-carboxylic Acid - SAFETY DATA SHEET.
  • BenchChem. (2025, December). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • BenchChem. (4,6-Dichloro-1H-indol-2-yl)methanol.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
  • BenchChem. (2025). Stability and degradation issues of [1-(4-methylbenzyl)-1H-indol-3-yl]methanol.
  • MDPI. (2020, March 5). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview.
  • ACS Publications. (2002, June 20). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research.

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for (4,6-Dichloro-1H-indol-2-yl)methanol

Overview (4,6-Dichloro-1H-indol-2-yl)methanol is a highly valuable, polar indole derivative utilized extensively as a synthetic building block in 1[1]. Its molecular architecture presents a unique chromatographic challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

(4,6-Dichloro-1H-indol-2-yl)methanol is a highly valuable, polar indole derivative utilized extensively as a synthetic building block in 1[1]. Its molecular architecture presents a unique chromatographic challenge: the presence of an indole nitrogen (a strong hydrogen bond donor/acceptor) combined with a hydroxymethyl group at the 2-position makes it highly prone to secondary interactions with stationary phases. When purifying this compound via normal-phase silica gel chromatography, researchers frequently encounter severe peak tailing, irreversible adsorption, and acid-catalyzed degradation[2][3].

This guide provides a self-validating troubleshooting framework and optimized protocols to ensure high-recovery, high-purity isolation of (4,6-Dichloro-1H-indol-2-yl)methanol.

Troubleshooting Guide & FAQs

Q1: Why does (4,6-Dichloro-1H-indol-2-yl)methanol exhibit severe tailing on standard silica gel, and how can I fix it? Causality: Peak tailing for basic or polar indolic compounds is primarily driven by strong, non-ideal secondary interactions. The basic indole nitrogen and the hydroxyl oxygen interact strongly with the highly acidic residual silanol groups (Si-OH) on the surface of standard silica gel[2][4]. Solution: You must mask these acidic sites. The most effective, field-proven method is to incorporate a basic modifier into your mobile phase. Adding 0.1% to 1% (v/v) Triethylamine (TEA) or ammonium hydroxide to your eluent dynamically deactivates the silanol groups during the run, preventing the indole from acting as a sacrificial base[2][5].

Q2: My compound seems to be degrading during column chromatography. The recovered mass is low, and new impurity spots appear on the post-column TLC. What is happening? Causality: Indole-2-methanols are particularly sensitive to acidic environments. The inherent acidity of unmodified silica gel (pH ~4.5–5.5) can catalyze the dehydration of the 2-hydroxymethyl group. This leads to the formation of highly reactive electrophilic intermediates (e.g., indolylmethylium ions) which rapidly polymerize or react with nucleophiles on the column[3]. Solution: If TEA deactivation is insufficient to protect the compound, you must switch the stationary phase. Transitioning from standard acidic silica to neutral Alumina or utilizing Reversed-Phase (C18) chromatography eliminates the acid-catalyzed degradation pathway entirely[2][3].

Q3: I am struggling to separate (4,6-Dichloro-1H-indol-2-yl)methanol from its des-chloro impurities and unreacted starting materials. What solvent system provides the best selectivity? Causality: Structurally similar impurities often co-elute in standard binary systems like Hexane/Ethyl Acetate because their dipole moments and partitioning coefficients are too similar on bare silica. Solution: Shift the selectivity by changing the hydrogen-bonding dynamics of the mobile phase. A halogenated/polar protic mixture, such as Dichloromethane (DCM) / Methanol (MeOH) modified with 1% TEA, often provides superior resolution for indole derivatives compared to alkane/ester systems[3].

Quantitative Data: Solvent System Performance Comparison

To facilitate easy comparison, the following table summarizes the expected performance of various chromatographic systems for the purification of (4,6-Dichloro-1H-indol-2-yl)methanol based on empirical optimization.

Stationary PhaseMobile Phase SystemModifierAverage RfRecovery RatePurityPrimary Issue Addressed
Silica Gel (Standard) Hexane / EtOAc (1:1)None0.25 (Tailing)< 50%85%Baseline (Not Recommended)
Silica Gel (Deactivated) Hexane / EtOAc (1:1)1% TEA0.35 (Sharp)80 - 85%> 95%Resolves peak tailing
Silica Gel (Deactivated) DCM / MeOH (95:5)1% TEA0.40 (Sharp)85 - 90%> 98%Separates des-chloro impurities
Neutral Alumina Hexane / EtOAc (1:1)None0.45> 90%> 95%Prevents acid degradation
Reversed-Phase (C18) H2O / Acetonitrile0.1% NH4OHRt ~ 12 min> 95%> 99%Ultimate purity & stability

Experimental Protocols

Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel Column

This protocol creates a self-validating system where the absence of tailing on a test TLC plate confirms successful deactivation prior to loading your valuable sample.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare 500 mL of your initial mobile phase (e.g., 80:20 Hexane/EtOAc). Add 5 mL of high-purity Triethylamine (TEA) to create a 1% (v/v) TEA solution. Mix thoroughly.

  • Slurry Preparation: In a beaker, add 50 g of standard silica gel (230-400 mesh). Slowly pour in 100 mL of the TEA-modified solvent while stirring gently with a glass rod to form a homogeneous slurry.

  • Column Packing: Pour the slurry into a glass chromatography column (with a closed stopcock). Open the stopcock and allow the solvent to drain while gently tapping the sides of the column with a rubber mallet to ensure uniform packing.

  • Equilibration (Critical Step): Pass an additional 2-3 column volumes of the TEA-modified solvent through the bed.

    • Mechanistic Insight: This ensures all acidic silanol sites are fully saturated with TEA, preventing the indole from interacting with the bare silica[5].

  • Validation: Run a TLC of the crude mixture using the TEA-modified solvent. If the target spot is sharp and round, the column is successfully deactivated and ready for loading.

Protocol 2: Loading and Elution of (4,6-Dichloro-1H-indol-2-yl)methanol
  • Sample Loading: Dissolve the crude (4,6-Dichloro-1H-indol-2-yl)methanol in the absolute minimum volume of Dichloromethane (DCM). If the compound is insoluble, add a few drops of Methanol.

  • Application: Carefully apply the dissolved sample directly to the top of the flat silica bed using a Pasteur pipette, ensuring the bed surface is not disturbed.

  • Elution: Elute the column using a gradient approach. Start with 80:20 Hexane/EtOAc (with 1% TEA) and gradually increase the polarity to 50:50 Hexane/EtOAc (with 1% TEA) over 10 column volumes.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution via TLC (UV detection at 254 nm).

  • Concentration: Pool the fractions containing the pure product. Evaporate the solvent under reduced pressure at a low temperature (< 35°C) to prevent thermal degradation of the sensitive hydroxymethyl group.

Logical Workflow Visualization

The following diagram illustrates the logical decision-making process for troubleshooting the purification of polar indole derivatives.

IndolePurification Start Crude (4,6-Dichloro-1H-indol-2-yl)methanol TLC TLC Analysis (Check Rf, Tailing, Degradation) Start->TLC Tailing Severe Tailing Observed? TLC->Tailing AddTEA Add 0.1-1% Et3N to Mobile Phase Tailing->AddTEA Yes Degradation Degradation on Silica? Tailing->Degradation No AddTEA->Degradation Alumina Switch to Neutral Alumina or Reverse-Phase (C18) Degradation->Alumina Yes Coelution Co-elution with Impurities? Degradation->Coelution No Alumina->Coelution Gradient Optimize Gradient (e.g., DCM/MeOH + TEA) Coelution->Gradient Yes Purified Pure Compound Isolated Coelution->Purified No Gradient->Purified

Caption: Troubleshooting workflow for indole derivative purification via column chromatography.

References

  • Benchchem. "(4,6-Dichloro-1H-indol-2-yl)methanol." Benchchem Product Catalog.
  • Benchchem. "Technical Support Center: Purification of Indole Alkaloids." Benchchem Tech Support.
  • Benchchem. "Technical Support Center: Purification of Polar Indole Derivatives." Benchchem Tech Support.
  • Journal of the American Chemical Society. "A Simple and Versatile Strategy for Rapid Color Fading and Intense Coloration of Photochromic Naphthopyran Families." ACS Publications.
  • Scholarly Publications Leiden University. "New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids." Universiteit Leiden.

Sources

Troubleshooting

Reducing byproducts and impurities in (4,6-Dichloro-1H-indol-2-yl)methanol crystallization

Technical Support Center: Crystallization of (4,6-Dichloro-1H-indol-2-yl)methanol Welcome to the technical support guide for the crystallization of (4,6-Dichloro-1H-indol-2-yl)methanol. This resource is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of (4,6-Dichloro-1H-indol-2-yl)methanol

Welcome to the technical support guide for the crystallization of (4,6-Dichloro-1H-indol-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in obtaining this critical intermediate in high purity. As a versatile building block in medicinal chemistry, the purity of (4,6-Dichloro-1H-indol-2-yl)methanol is paramount for the success of subsequent synthetic steps and the integrity of final bioactive molecules.[1]

This guide provides in-depth, field-proven insights into troubleshooting common issues, optimizing crystallization protocols, and implementing robust analytical methods to ensure the quality of your product.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the purification of (4,6-Dichloro-1H-indol-2-yl)methanol. Each issue is presented in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Q1: My crystallized product has a pink, brown, or dark coloration. What causes this, and how can I obtain a white to off-white solid?

A1: Discoloration in indole derivatives is a frequent issue, often pointing towards two primary causes: oxidation and residual acidic impurities leading to polymerization.

  • Causality: The indole nucleus is electron-rich and susceptible to oxidation, especially when exposed to air and light over extended periods.[2] This can form highly colored oligomeric or polymeric impurities. Additionally, residual acid catalysts from the synthesis (e.g., from a Fischer indole synthesis) can promote the formation of tar-like byproducts under thermal stress during solvent evaporation or dissolution.[3]

  • Troubleshooting Protocol:

    • Neutralization Wash: Before crystallization, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like 5% sodium bicarbonate solution. This neutralizes and removes residual acids. Follow with a water wash to remove the base.

    • Activated Carbon Treatment: After the neutralization wash, add a small amount of activated carbon (charcoal) to the organic solution and heat gently for 10-15 minutes. The carbon will adsorb many colored impurities. Caution: Use carbon sparingly, as it can also adsorb your product, reducing yield.

    • Hot Filtration: Quickly filter the hot solution through a pad of Celite® to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization on the filter funnel.

    • Proceed to Crystallization: Use the decolorized filtrate for the crystallization process. It is also advisable to conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q2: My HPLC or ¹H NMR analysis shows significant amounts of unreacted starting materials or synthesis-related byproducts. How can I improve their removal during crystallization?

A2: The principle of crystallization relies on the differential solubility of the desired compound and its impurities in a given solvent system.[4] If impurities are co-crystallizing, the chosen solvent system is not providing adequate selectivity.

  • Causality: Impurities with structures and polarities similar to (4,6-Dichloro-1H-indol-2-yl)methanol can have comparable solubility profiles, leading to their inclusion in the crystal lattice. For instance, if the final step was a reduction of the corresponding aldehyde, the unreacted aldehyde might be present.

  • Troubleshooting & Optimization:

    • Solvent System Re-evaluation: The key is selecting a solvent in which the desired product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurity remains in the mother liquor.[5] A mixed-solvent system often provides the necessary selectivity. For an indole alcohol, consider systems like Methanol/Water, Ethanol/Water, or Ethyl Acetate/Hexane.[6]

    • Anti-Solvent Crystallization: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., methanol, where the product is very soluble). Then, slowly add a miscible "anti-solvent" (e.g., water), in which the product is poorly soluble, until the solution becomes turbid.[7][8] Gentle heating to redissolve, followed by slow cooling, can yield very pure crystals.

    • Slurry Wash: If the product has already crystallized with impurities, you can perform a slurry wash. Suspend the crystals in a cold solvent in which the product has very low solubility but the impurities are more soluble. Stir for a short period, then filter and dry the crystals.

Q3: The crystallization process results in an oil or amorphous precipitate instead of well-defined crystals. What is happening and how can I fix it?

A3: Oiling out or amorphous precipitation occurs when the level of supersaturation is too high, causing the solute to separate from the solution faster than it can organize into an ordered crystal lattice.[9]

  • Causality: This is often caused by cooling the solution too rapidly or by adding an anti-solvent too quickly. The presence of certain impurities can also inhibit crystal nucleation and growth.

  • Troubleshooting Protocol:

    • Reduce Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. A Dewar flask can be used for very slow, controlled cooling.

    • Optimize Solvent Volume: If the solution is too concentrated, it can lead to oiling out. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seeding: Introduce a tiny, pure crystal of (4,6-Dichloro-1H-indol-2-yl)methanol (a "seed crystal") into the supersaturated solution.[8][9] This provides a template for proper crystal growth and can be highly effective at preventing oiling out.

Proactive Strategies for Purity Enhancement

Preventing impurity incorporation is more efficient than removing it. The following strategies focus on optimizing the crystallization process from the outset.

Solvent Selection and Screening

The choice of solvent is the most critical factor in a successful crystallization.[5] An ideal solvent should exhibit a steep solubility curve with respect to temperature.

Solvent SystemTypeRationale & Use Case
Methanol/Water Mixed (Polar Protic)Methanol is a good solvent for many indoles. Water acts as an effective anti-solvent, making this system ideal for anti-solvent or cooling crystallization.[6]
Ethanol/Hexane Mixed (Polar/Non-polar)Ethanol dissolves the polar indole alcohol, while hexane helps precipitate it out, effectively removing non-polar impurities.
Ethyl Acetate Single (Polar Aprotic)A versatile solvent for initial dissolution and charcoal treatment. Often requires a non-polar anti-solvent like heptane or hexane.
Toluene Single (Aromatic)Can be effective for compounds that are difficult to crystallize from alcohols. Slow evaporation or cooling may yield high-quality crystals.
Crystallization Methodologies

Different methods can be employed depending on the compound's properties and the nature of the impurities.[7]

  • Controlled Cooling Crystallization: The most common method, suitable for compounds with a significant increase in solubility at higher temperatures.[4]

  • Anti-Solvent Crystallization: Excellent for controlling crystal size and for compounds that are highly soluble in many solvents at room temperature.[8]

  • Evaporation Crystallization: Involves slow evaporation of the solvent from a solution. This is generally less preferred for large-scale purification as it can concentrate non-volatile impurities in the final product.[7]

Visualization of Workflows

Troubleshooting Decision Tree

This diagram outlines a logical path for diagnosing and solving common crystallization problems.

Troubleshooting_Crystallization start Crude Product dissolve Dissolve in Hot Solvent start->dissolve observe Observe Solution dissolve->observe clear_sol Solution is Clear & Colorless observe->clear_sol Yes colored_sol Solution is Colored observe->colored_sol No cool Slow Cool & Crystallize clear_sol->cool charcoal Treat with Activated Carbon colored_sol->charcoal outcome Observe Result cool->outcome hot_filter Hot Filter charcoal->hot_filter hot_filter->cool pure_crystals Pure Crystals outcome->pure_crystals Success oiling_out Oiling Out / Amorphous Solid outcome->oiling_out Problem impure_crystals Impure Crystals (by analysis) outcome->impure_crystals Problem sol_slow_cool Re-heat, add more solvent, and cool slower. Consider seeding. oiling_out->sol_slow_cool sol_rescreen Re-screen solvent system. Try anti-solvent method. impure_crystals->sol_rescreen

Caption: A decision tree for troubleshooting common crystallization issues.

General Purification Workflow

This diagram illustrates the key steps in a typical purification sequence.

Purification_Workflow cluster_prep Preparation cluster_purify Purification cluster_iso Isolation Crude Crude Product Dissolution Dissolution in Minimum Hot Solvent Crude->Dissolution Decolorize Decolorization (Activated Carbon) Dissolution->Decolorize Filtration Hot Filtration Decolorize->Filtration Crystallization Controlled Cooling or Anti-Solvent Addition Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Wash Cold Solvent Wash Isolation->Wash Drying Drying Under Vacuum Wash->Drying Pure_Product Pure_Product Drying->Pure_Product Final Product

Caption: Standard workflow for purification by recrystallization.

Analytical Methods for Purity Assessment

Visual inspection is not sufficient to confirm purity. It is essential to use orthogonal analytical techniques to validate the success of the crystallization.[10]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. It can separate the main compound from closely related impurities and residual starting materials.[]

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities if they are present at levels typically >1%. The absence of signals corresponding to known starting materials or byproducts is a strong indicator of purity. Quantitative NMR (qNMR) can also be used for absolute purity determination.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <1°C). A broad or depressed melting point is a classic indicator of impurities.[12]

Detailed Experimental Protocols

Protocol 1: Standard Cooling Recrystallization from a Mixed Solvent System (Methanol/Water)

  • Dissolution: Place the crude (4,6-Dichloro-1H-indol-2-yl)methanol in an Erlenmeyer flask. Add a minimal amount of hot methanol to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration at this stage.

  • Induce Crystallization: While the solution is still warm, add deionized water dropwise until a faint, persistent cloudiness appears. Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold methanol/water mixture (use the same ratio as your final solvent composition).

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purity Analysis by HPLC

  • Sample Preparation: Accurately weigh approximately 1 mg of the dry, crystallized product. Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation (Typical Conditions):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.

    • Detection: UV at 220 nm and 254 nm.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • ResearchGate. (n.d.). Crystallization purification of indole. ResearchGate. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. LabXchange. [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • EPFL. (n.d.). Guide for crystallization. EPFL. [Link]

  • Anar-Synthem. (2011). Identification and synthesis of impurities formed during sertindole preparation. Medicinal Chemistry Research, 20, 119-124. [Link]

  • ResearchGate. (2017, December 18). What do common indole impurities look like?. ResearchGate. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • ResearchGate. (2026, March 11). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). ResearchGate. [Link]

  • ACS Publications. (n.d.). Methods of separation and tests for purity. ACS Publications. [Link]

  • Organic Chemistry Portal. (2026, March 19). Reductive Transformations with Sodium Borohydride and Their Applications. Organic Chemistry Portal. [Link]

  • Journal of Chromatography B. (2008, February 1). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Indole's Chemical Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • MDPI. (2022, April 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). MDPI. [Link]

  • Royal Society of Chemistry. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Oriental Journal of Chemistry. (2017, December 17). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry. [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • IUCrData. (n.d.). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. IUCrData. [Link]

  • MDPI. (2011, April 26). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI. [Link]

Sources

Optimization

Technical Support Center: (4,6-Dichloro-1H-indol-2-yl)methanol Stability &amp; Handling Guide

Welcome to the Technical Support Center. As a highly versatile chiral building block in medicinal chemistry, (4,6-Dichloro-1H-indol-2-yl)methanol (CAS: 1895004-92-8) is frequently utilized in hit-to-lead optimization cam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly versatile chiral building block in medicinal chemistry, (4,6-Dichloro-1H-indol-2-yl)methanol (CAS: 1895004-92-8) is frequently utilized in hit-to-lead optimization campaigns 1[1]. However, drug development professionals often encounter significant yield losses and unexpected side products during synthesis, purification, and storage.

This guide provides authoritative troubleshooting insights, mechanistic explanations, and self-validating protocols to manage the stability of this compound under varying pH conditions.

Part 1: Troubleshooting & FAQs

Q1: Why does my sample degrade rapidly during silica gel chromatography or acidic workup?

Causality & Mechanism: Indole-2-methanols are notoriously unstable under acidic conditions 2[2]. When exposed to even mild acids (such as the acidic silanol groups on standard silica gel or dilute HCl during workup), the hydroxyl group at the 2-position is protonated. Subsequent loss of water generates a highly reactive azafulvenium cation (indolylmethylium ion) 3[3]. Because the indole ring is electron-rich, this electrophilic intermediate is rapidly attacked by the nucleophilic C3 position of another unreacted indole molecule, leading to dimerization (forming diindolylmethanes) or further polymerization.

Expert Tip: Never use standard acidic silica gel for the purification of this compound. Always pre-treat silica with 1-2% triethylamine (TEA) or use neutral alumina to prevent the initiation of this cationic cascade.

Q2: How does the 4,6-dichloro substitution alter this degradation pathway?

Causality & Mechanism: While the core indole-2-methanol scaffold is highly acid-sensitive, the chlorine atoms at the 4 and 6 positions exert an electron-withdrawing inductive effect (-I effect). This slightly reduces the electron density of the indole π-system compared to an unsubstituted indole. Consequently, the formation of the azafulvenium cation is marginally slower, but the intermediate remains highly reactive once formed. The dimerization proceeds irreversibly, meaning the strict avoidance of acidic conditions remains mandatory.

Q3: Is the compound stable under basic conditions?

Causality & Mechanism: Yes, (4,6-Dichloro-1H-indol-2-yl)methanol is significantly more stable under neutral to mildly basic conditions (pH 7.5–10.0). The hydroxyl group cannot undergo acid-catalyzed dehydration in this range, allowing for stable iso-Pictet-Spengler type modifications 4[4]. However, under strongly basic conditions (pH > 13) or in the presence of strong bases like NaH or KOtBu, the indole nitrogen (pKa ~16) will be deprotonated. While the resulting indolyl anion is stable in an inert atmosphere, it is highly susceptible to autoxidation if exposed to atmospheric oxygen, leading to complex decomposition mixtures.

Part 2: Mechanistic & Workflow Visualizations

The following diagram illustrates the acid-catalyzed degradation pathway that causes yield loss during acidic handling.

AcidDegradation A (4,6-Dichloro-1H-indol-2-yl)methanol B Protonated Alcohol (-OH2+) A->B + H+ (Acidic pH) C Azafulvenium Cation (Reactive Intermediate) B->C - H2O D Diindolylmethane Dimer (Degradation Product) C->D + Indole Monomer

Caption: Acid-catalyzed dehydration and dimerization pathway of indole-2-methanols.

StabilityWorkflow S1 1. Sample Preparation (1 mg/mL in MeCN) S2 2. Buffer Incubation (pH 2.0, 7.4, 10.0 at 37°C) S1->S2 S3 3. Quenching (Neutralize & Dilute) S2->S3 S4 4. LC-MS/HPLC Analysis S3->S4 S5 5. Data Processing (Half-life & Degradants) S4->S5

Caption: Step-by-step workflow for evaluating pH-dependent stability using LC-MS.

Part 3: Quantitative Stability Data

To guide experimental design, the following table summarizes the stability profile of (4,6-Dichloro-1H-indol-2-yl)methanol across different pH environments.

ConditionpH RangeEstimated Half-Life (37°C)Primary Degradation MechanismRecommended Action
Strong Acid 1.0 - 3.0< 10 minutesRapid dehydration & dimerizationAvoid completely. Quench acids immediately.
Mild Acid 4.0 - 6.02 - 4 hoursSlow azafulvenium formationUse buffered solutions; process immediately.
Neutral 7.0 - 7.4> 48 hoursNone (Stable)Ideal for aqueous assays and storage.
Mild Base 8.0 - 10.0> 48 hoursNone (Stable)Ideal for extraction and chromatography.
Strong Base > 13.0~12 hours (in air)N-deprotonation & oxidationDegas solvents; run under Argon/N2.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, follow these validated protocols for handling and testing the stability of (4,6-Dichloro-1H-indol-2-yl)methanol.

Protocol 1: Base-Stabilized Extraction and Purification

Purpose: To empirically prevent acid-catalyzed dimerization during reaction workup and isolation.

  • Quenching: If the upstream reaction involves acidic reagents, quench the reaction mixture at 0°C by slowly adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous layer reaches pH 8. This neutralizes any protons that could trigger azafulvenium formation.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Ensure the organic layer is washed with brine to remove residual salts.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Self-Validation Check: Do not use Magnesium Sulfate ( MgSO4​ ), as it exhibits mild Lewis acidic properties that can trigger localized degradation on the solid surface.

  • Chromatography: Pre-treat the silica gel column by flushing it with a solvent system containing 1% Triethylamine (TEA). Run the purification using your standard eluent (e.g., Hexanes/EtOAc) supplemented with 0.5% TEA to maintain a basic microenvironment throughout the column.

Protocol 2: LC-MS Stability Profiling

Purpose: To validate the half-life of the compound in specific assay buffers prior to biological testing.

  • Stock Preparation: Dissolve the compound in LC-MS grade Acetonitrile to a concentration of 10 mM.

  • Incubation: Dilute the stock to 100 µM in the target buffer (e.g., 0.1 M Citrate buffer for pH 3.0, or 0.1 M Phosphate buffer for pH 7.4). Incubate at 37°C.

  • Sampling & Quenching: At defined time points (0, 15, 30, 60, 120 mins), extract a 50 µL aliquot.

    • Acidic samples: Quench by adding 50 µL of cold Acetonitrile containing 1% Ammonium Hydroxide.

    • Basic samples: Quench with Acetonitrile containing 1% Formic Acid.

  • Analysis: Inject 5 µL onto a C18 reverse-phase column. Self-Validation Check: Monitor the disappearance of the parent mass (m/z 215 for [M−H]− or m/z 198 for [M−OH]+ due to in-source fragmentation) and the appearance of dimer masses (m/z ~412) to confirm the specific degradation pathway.

References

  • Benchchem.(4,6-Dichloro-1H-indol-2-yl)
  • Imperial College London.HBF4 Catalysed Nucleophilic Substitutions of Propargylic Alcohols (Acid Instability of Indole-2-methanols).
  • ACS Publications.
  • PNAS.

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Guide: ¹H and ¹³C NMR Analysis of (4,6-Dichloro-1H-indol-2-yl)methanol Derivatives

(4,6-Dichloro-1H-indol-2-yl)methanol is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry, particularly in the development of NMDA receptor antagonists, anti-tubercular agents, an...

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Author: BenchChem Technical Support Team. Date: April 2026

(4,6-Dichloro-1H-indol-2-yl)methanol is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry, particularly in the development of NMDA receptor antagonists, anti-tubercular agents, and MreB inhibitors [1][2]. The strategic placement of chlorine atoms at the C-4 and C-6 positions fundamentally alters the electronic landscape of the indole core. This guide provides an objective, data-driven comparison of the NMR spectroscopic signatures of the 4,6-dichloro derivative against its unsubstituted counterpart, (1H-indol-2-yl)methanol.

Mechanistic Causality: Halogenation Effects on Indole Electronic Environments

Understanding the chemical shifts in halogenated indoles requires analyzing the competing inductive (-I) and resonance (+R) effects of the chlorine substituents [3].

  • Direct Inductive Deshielding (C-4 and C-6): Chlorine is highly electronegative. The primary -I effect pulls electron density away from the directly attached carbons, resulting in a significant downfield shift in the ¹³C NMR spectrum (typically shifting from ~120 ppm to ~125–127 ppm) [4].

  • Resonance Shielding Zones (C-5 and C-7): Despite being flanked by two electronegative halogens, the C-5 proton is not massively deshielded. The +R effect from the chlorine lone pairs donates electron density back into the ortho and para positions of the aromatic ring, partially neutralizing the inductive withdrawal and keeping the C-5 proton relatively shielded at ~7.10 ppm [5].

  • Solvent Causality on N-H Protons: The N-H proton shift is highly dependent on the solvent environment. In non-polar solvents like CDCl₃, it appears broad and upfield (~8.35 ppm) due to rapid chemical exchange. In polar solvents like DMSO-d₆, strong hydrogen bonding locks the N-H proton, shifting it downfield (>11.0 ppm) and sharpening the signal into a reliable diagnostic peak [6].

Comparative NMR Data Analysis

The tables below summarize the quantitative differences between the unsubstituted and 4,6-dichloro substituted (1H-indol-2-yl)methanol scaffolds.

Table 1: ¹H NMR Chemical Shift Comparison (δ, ppm)
Position(1H-indol-2-yl)methanol (CDCl₃) [7](4,6-Dichloro-1H-indol-2-yl)methanol (DMSO-d₆) [5]Causality & Multiplicity
N-H 8.35 (br s)11.54 (br s)Massive downfield shift in DMSO due to strong H-bonding [6].
C3-H 6.36 (s)6.33 (d, J=1.0 Hz)Highly conserved; minimal remote effect from C4/C6 halogens.
C4-H 7.61 (d, J=7.8 Hz)- (Substituted)Chlorine substitution eliminates this signal.
C5-H 7.16 (ddd)7.10 (d, J=2.0 Hz)Flanked by Cl; exhibits fine meta-coupling with C7-H [5].
C6-H 7.20 (m)- (Substituted)Chlorine substitution eliminates this signal.
C7-H 7.25 (m)7.35 (s/d)Deshielded slightly by the rigidified ring system.
-CH₂- 4.63 (s)4.62 (s)Aliphatic chain is functionally isolated from ring halogens.
-OH 2.88 (s)5.39 (br s)Strongly deshielded in DMSO-d₆ due to H-bonding.
Table 2: ¹³C NMR Chemical Shift Comparison (δ, ppm)

(Note: 4,6-Dichloro values are extrapolated from closely related 4,6-dichloroindole scaffolds due to the highly conserved nature of the halogenated indole core [4][8]).

Position(1H-indol-2-yl)methanol [9]4,6-Dichloroindole Core [4][8]Causality
C-2 136.29~138.0Inductive effects from the pyrrole ring.
C-3 100.54~96.0Shielded by resonance from the indole nitrogen.
C-4 119.86~126.3Strongly deshielded by direct Cl attachment (-I effect).
C-5 120.54~118.6Shielded by +R effect of adjacent chlorines.
C-6 122.11~125.1Strongly deshielded by direct Cl attachment (-I effect).
C-7 111.07~110.7Highly conserved across indole derivatives.
-CH₂OH 58.17~58.0Aliphatic carbon, completely unaffected by ring halogens.

Self-Validating Experimental Protocol for Indole NMR

To ensure reproducibility and analytical integrity, the following protocol acts as a self-validating system. It is specifically designed to resolve the fine meta-couplings (J = 1.5–2.0 Hz) characteristic of 4,6-dichloroindoles, which are easily lost to poor shimming or inappropriate solvent choices [5].

Step 1: Sample Preparation & Solvent Selection

  • Action: Dissolve 3–5 mg of the indole derivative in 0.6 mL of DMSO-d₆ containing 0.05% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ often leads to broad, unresolved N-H signals due to rapid chemical exchange. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the N-H proton and shifting it downfield (>11 ppm), creating a distinct, sharp diagnostic peak [6].

Step 2: Tuning, Locking, and Shimming

  • Action: Lock onto the deuterium signal of DMSO-d₆. Perform automated gradient shimming (Z and Z2 axes), followed by manual fine-tuning.

  • Self-Validation Check: Measure the full-width at half-maximum (FWHM) of the TMS peak at 0.0 ppm.

    • Pass: FWHM < 1.0 Hz. Proceed to acquisition.

    • Fail: FWHM > 1.0 Hz. The magnetic field is inhomogeneous. Re-shim. Failure to achieve this resolution will obscure the critical 2.0 Hz meta-coupling between C5-H and C7-H, invalidating the structural assignment.

Step 3: Acquisition Parameters

  • Action:

    • ¹H NMR: 400 or 500 MHz, 16–32 scans, relaxation delay (D1) = 1.5 s, acquisition time (AQ) = 3.0 s.

    • ¹³C NMR: 100 or 125 MHz, 1024–2048 scans, D1 = 2.0 s.

  • Causality: The extended D1 in ¹³C NMR ensures complete relaxation of quaternary carbons (C-4, C-6, C-3a, C-7a), which lack attached protons for dipole-dipole relaxation and are otherwise easily lost in baseline noise.

Step 4: Processing and Baseline Validation

  • Action: Apply a 0.3 Hz exponential line-broadening function (LB) for ¹H and 1.0 Hz for ¹³C. Phase and baseline correct manually.

  • Self-Validation Check: Inspect the region between 10–12 ppm. A flat baseline with a distinct N-H peak confirms a dry solvent and proper phasing.

Workflow Visualization

NMR_Protocol Start Sample Preparation (3-5 mg in 0.6 mL DMSO-d6) Standard Internal Standard (Add 0.05% v/v TMS) Start->Standard LockShim Lock & Shim (Target TMS linewidth < 1.0 Hz) Standard->LockShim Acquisition Acquisition (1H: 16 scans, 13C: 1024 scans) LockShim->Acquisition Validation Self-Validation (Check S/N > 100:1, flat baseline) Acquisition->Validation Validation->LockShim If S/N or resolution fails Process Processing & Integration (Zero-filling, Apodization) Validation->Process

Self-validating NMR workflow for halogenated indoles ensuring high-resolution coupling detection.

References

  • A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers - Benchchem. 3

  • S1 SUPPORTING INFORMATION From cells, to mice, to target: Characterization of NEU-1053... - Amazon S3 / NIH. 5

  • An Efficient and General Synthesis of Oxazino[4,3-a]indoles... - RSC. 9

  • Au(I)-catalyzed Regioselective Hydrogen Isotope Labeling of Indoles - DOI.7

  • Variations of acidic functions at position 2 and substituents at positions 4, 5 and 6... - European Journal of Medicinal Chemistry. 4

  • CoMFA, Synthesis, and Pharmacological Evaluation of (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic Acids - ACS Publications. 1

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis... - PMC / NIH.2

  • DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE - CDN Science Pub. 6

  • Indol-2-yl ethanones as novel indoleamine 2,3-dioxygenase (IDO) inhibitors - ORBi.8

Sources

Comparative

Validating the Purity of (4,6-Dichloro-1H-indol-2-yl)methanol: A Comparative Guide to HPLC-UV and Orthogonal Techniques

(4,6-Dichloro-1H-indol-2-yl)methanol (CAS: 1895004-92-8) is a highly valued, halogenated indole derivative used extensively as a building block in medicinal chemistry and hit-to-lead optimization campaigns [1]. The indol...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

(4,6-Dichloro-1H-indol-2-yl)methanol (CAS: 1895004-92-8) is a highly valued, halogenated indole derivative used extensively as a building block in medicinal chemistry and hit-to-lead optimization campaigns [1]. The indole scaffold is a privileged structure in drug discovery, and the hydroxymethyl group at the 2-position serves as a critical reactive handle for synthesizing complex bioactive molecules [1].

However, the synthesis of this intermediate often yields structurally similar halogenated byproducts and degradation impurities. As a Senior Application Scientist, I frequently encounter the challenge of designing robust analytical methods to validate the purity of such intermediates. Relying on a single analytical method can lead to blind spots. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (qNMR), providing the experimental causality and self-validating protocols necessary for rigorous purity assignment.

The Analytical Challenge & Methodological Causality

The physicochemical properties of (4,6-Dichloro-1H-indol-2-yl)methanol dictate our analytical strategy.

  • The Indole Chromophore: The extensively conjugated π -system of the indole ring undergoes strong π→π∗ and n→π∗ transitions, resulting in robust UV absorbance [2]. This makes HPLC-UV the logical workhorse for routine purity analysis.

  • Polarity: The molecule possesses moderate polarity due to the hydrogen-bonding capability of the hydroxymethyl group and the indole nitrogen, balanced by the hydrophobic, electron-withdrawing dichloro substitutions. This makes it an ideal candidate for reversed-phase chromatography (e.g., C18 stationary phases).

  • The Blind Spots: While HPLC-UV is highly sensitive, it only detects UV-active compounds. It cannot quantify residual solvents, inorganic salts, or water. Furthermore, chromatographic purity by HPLC may overestimate the overall purity if impurities lack a chromophore or co-elute with the main peak [3].

To achieve absolute confidence, we must compare HPLC-UV against orthogonal methods.

Methodology Comparison: HPLC-UV vs. LC-MS vs. qNMR

Selecting the right analytical tool requires balancing throughput, specificity, and the need for absolute vs. relative quantification.

Comparative Performance Data
Analytical TechniqueDetection PrincipleQuantitative AccuracySpecificity & IdentificationPrimary Use CaseKey Limitation
HPLC-UV Chromatographic separation + UV absorbanceHigh (Relative area normalization)Moderate (Relies on retention time)Routine lot release, stability testing, and trace impurity quantification [4].Cannot detect non-UV active impurities; requires reference standards for absolute quantitation.
LC-MS Separation + Mass-to-charge ratio (m/z)Moderate (Subject to ionization bias)High (Provides molecular weight and structural fragments)Impurity identification and structural elucidation [4].Ion suppression/enhancement can severely skew the quantitative ratio of impurities to the API.
qNMR Nuclear magnetic resonance (Proton integration)Very High (Absolute quantitation)High (Direct structural correlation)Primary reference standard certification and absolute purity assignment [3].Lower sensitivity for trace impurities (<0.1%); requires a high-field NMR spectrometer [5].
The Analytical Strategy Workflow

G N1 Target Analyte: (4,6-Dichloro-1H-indol-2-yl)methanol N2 Is a certified reference standard available? N1->N2 N3 qNMR Analysis (Absolute Purity Assignment) N2->N3 No (Primary Characterization) N4 Are trace impurities (<0.05%) expected? N2->N4 Yes (Routine Testing) N5 HPLC-UV Analysis (Relative Area Normalization) N3->N5 Cross-Validation of HPLC Method N4->N5 Yes (Quantification Focus) N6 LC-MS Analysis (Impurity Identification) N4->N6 No (Identification Focus) N5->N6 Unknown Peak Detected

Caption: Decision matrix for selecting the optimal purity validation technique based on analytical needs.

Experimental Protocol: HPLC-UV Purity Validation

To ensure trustworthiness, an analytical protocol must be a self-validating system. The following HPLC-UV method is designed specifically for (4,6-Dichloro-1H-indol-2-yl)methanol, with the causality behind each parameter explicitly detailed.

Phase 1: Preparation & System Causality
  • Column Selection: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Causality: The dense octadecylsilane coverage provides excellent hydrophobic retention for the halogenated indole ring, allowing for high-resolution separation from closely related des-chloro or mono-chloro impurities.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Causality: The indole nitrogen can interact with residual silanols on the silica stationary phase, leading to peak tailing. A low pH (via 0.1% TFA) suppresses these secondary interactions and keeps the molecule in a neutral state, yielding sharp, symmetrical peaks for accurate integration.

  • Detection Wavelength: Set the UV detector to 254 nm. Causality: 254 nm captures the strong π→π∗ transitions of the dichloroindole ring, balancing high sensitivity for the main peak while ensuring aromatic impurities are not missed.

Phase 2: System Suitability Test (SST)

A method cannot be trusted without an SST.

  • Inject a blank solution (Acetonitrile/Water) to ensure no ghost peaks elute at the expected retention time of the analyte.

  • Inject a standard solution of (4,6-Dichloro-1H-indol-2-yl)methanol (1.0 mg/mL) six consecutive times.

  • Validation Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% . The tailing factor must be ≤1.5 , and the theoretical plate count must be ≥5000 .

Phase 3: Chromatographic Separation (Gradient Elution)

Run the following gradient at a flow rate of 1.0 mL/min (Column Temperature: 30°C; Injection Volume: 10 µL):

  • 0-5 min: 10% B (Focuses the analyte at the head of the column).

  • 5-20 min: Linear ramp to 90% B (Elutes the main peak and strongly retained hydrophobic impurities).

  • 20-25 min: Hold at 90% B (Column wash).

  • 25-30 min: Return to 10% B (Re-equilibration).

Phase 4: Data Analysis

Integrate all peaks with a signal-to-noise ratio greater than 10 (Limit of Quantitation). Calculate the purity using the area normalization formula:

Purity(%)=(AreaTotal​AreaAnalyte​​)×100
HPLC-UV Experimental Workflow

G S1 1. Sample Prep (1 mg/mL in ACN/H2O) S2 2. System Suitability (RSD ≤ 2.0%) S1->S2 S3 3. Separation (C18, Gradient Elution) S2->S3 S4 4. Detection (UV @ 254 nm) S3->S4 S5 5. Integration (Area Normalization) S4->S5

Caption: Step-by-step experimental workflow for the HPLC-UV purity analysis of indole derivatives.

Cross-Validation Strategy using qNMR

Because HPLC-UV relies on the assumption that all impurities have similar UV response factors to the main analyte, it is best practice to cross-validate the HPLC results using qNMR [2].

Quantitative NMR provides a direct measure of the number of atomic nuclei in a molecule. By selecting a specific proton on the (4,6-Dichloro-1H-indol-2-yl)methanol molecule—such as the isolated singlet of the indole C3-proton or the CH2 protons of the hydroxymethyl group—and comparing its integral against an internal standard (e.g., Maleic acid or 1,4-BTMSB-d4) [6], we can calculate the absolute mass fraction of the analyte.

If the qNMR purity (e.g., 98.5%) matches the HPLC-UV area normalization purity (e.g., 98.7%), the HPLC method is fully validated for routine use. If the HPLC purity is significantly higher, it indicates the presence of non-UV active impurities (like residual solvents or inorganic salts) that must be addressed via orthogonal drying or purification steps.

References

  • Mistral Diagnostics. "HPLC & Mass Spectrometry Testing." Mistral Diagnostics.[Link]

  • ISO. "ISO 24583:2022 - 1H qNMR Purity Determination for Food and Organic Compounds." iTeh Standards. [Link]

  • Oxford Academic. "Development of 1H qNMR Analytical Procedure for Purity Determination." OUP.[Link]

Validation

Comparative Efficacy of (4,6-Dichloro-1H-indol-2-yl)methanol Against Standard Reference Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)

A Technical Guide for Researchers in Drug Discovery and Development Introduction The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] (4,6-Dic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] (4,6-Dichloro-1H-indol-2-yl)methanol, a synthetic indole derivative, is investigated here for its potential inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the proliferation and function of effector T cells and natural killer (NK) cells, while promoting the activity of regulatory T cells (Tregs).[2][4][5] This creates an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[2][6] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[1][7]

This guide provides a comprehensive comparative analysis of the efficacy of (4,6-Dichloro-1H-indol-2-yl)methanol against three well-characterized standard reference IDO1 inhibitors: Epacadostat, Navoximod, and Linrodostat. We will delve into the mechanistic rationale for this comparison, provide detailed experimental protocols for in vitro and cell-based assays, and present a framework for in vivo evaluation.

Rationale for Comparator Selection

The selection of Epacadostat, Navoximod, and Linrodostat as reference standards is based on their distinct mechanisms of IDO1 inhibition, providing a robust comparative landscape:

  • Epacadostat (INCB024360): A potent and selective, orally bioavailable hydroxyamidine-based inhibitor that acts as a competitive inhibitor of IDO1 with respect to tryptophan.[4][7] It has been extensively studied in clinical trials.[8][9]

  • Navoximod (GDC-0919/NLG919): A potent IDO1 inhibitor that exhibits non-competitive inhibition kinetics.[7][10] It has also been evaluated in clinical settings.[11]

  • Linrodostat (BMS-986205): A highly potent and selective oral IDO1 inhibitor that acts as an irreversible inhibitor by competing with the heme cofactor for binding to the apo-form of the enzyme.[12][13][14]

The diverse inhibitory profiles of these compounds allow for a thorough characterization of the inhibitory potential of (4,6-Dichloro-1H-indol-2-yl)methanol.

In Vitro Efficacy Evaluation

Biochemical IDO1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of (4,6-Dichloro-1H-indol-2-yl)methanol and the reference inhibitors against recombinant human IDO1 enzyme.

Methodology Rationale: A cell-free enzymatic assay provides a direct measure of the compound's ability to inhibit the catalytic activity of the purified IDO1 enzyme. This allows for a clean comparison of potency without the confounding factors of cell permeability and metabolism.

Experimental Protocol: Absorbance-Based IDO1 Enzymatic Assay [15][16]

  • Reagent Preparation:

    • Prepare an assay buffer consisting of 50 mM potassium phosphate buffer (pH 6.5).

    • Prepare a reaction mixture containing the assay buffer, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

    • Prepare a stock solution of L-tryptophan (substrate) in the assay buffer.

    • Dissolve (4,6-Dichloro-1H-indol-2-yl)methanol and reference inhibitors in DMSO to create stock solutions and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add the reaction mixture.

    • Add the test compounds at various concentrations (typically in a 10-point dose-response curve). Include a vehicle control (DMSO) and a positive control inhibitor.

    • Initiate the reaction by adding recombinant human IDO1 enzyme and L-tryptophan to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding 30% (w/v) trichloroacetic acid (TCA).

    • Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

    • Centrifuge the plate to pellet precipitated protein.

    • Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative In Vitro Potency
CompoundPutative Mechanism of ActionBiochemical IC50 (nM)
(4,6-Dichloro-1H-indol-2-yl)methanolCompetitive (Hypothesized)To be determined
EpacadostatCompetitive~10-20
NavoximodNon-competitive~75
LinrodostatIrreversible (Apo-enzyme binder)~1-2 (in cell-based assays)

Note: IC50 values are representative and can vary based on assay conditions.

Cell-Based Efficacy Evaluation

Cellular IDO1 Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compounds in a cellular context, reflecting cell permeability and target engagement within a living system.

Methodology Rationale: Using a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ) provides a more physiologically relevant model to assess inhibitor efficacy.[17] The readout is the reduction of kynurenine secreted into the cell culture medium.

Experimental Protocol: HeLa Cell-Based IDO1 Activity Assay [15][17][18][19]

  • Cell Culture and IDO1 Induction:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Induce IDO1 expression by treating the cells with human IFN-γ (e.g., 100 ng/mL) for 24-48 hours.

  • Inhibitor Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Include a vehicle control.

  • Incubation and Sample Collection:

    • Incubate the cells with the inhibitors for a defined period (e.g., 24-48 hours).

    • Collect the cell culture supernatant for kynurenine measurement.

  • Kynurenine Quantification:

    • Follow steps 5-8 of the biochemical assay protocol (TCA precipitation, hydrolysis, and reaction with Ehrlich's reagent) to measure the kynurenine concentration in the supernatant.

  • Cell Viability Assay:

    • Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells in the plate to ensure that the observed reduction in kynurenine is not due to cytotoxicity.

  • Data Analysis:

    • Normalize the kynurenine production to cell viability.

    • Calculate the percentage of inhibition and determine the EC50 value as described for the biochemical assay.

Selectivity Profiling

Objective: To assess the selectivity of (4,6-Dichloro-1H-indol-2-yl)methanol for IDO1 over other tryptophan-catabolizing enzymes, namely Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2).

Methodology Rationale: High selectivity for IDO1 is a desirable attribute for a therapeutic candidate to minimize off-target effects. TDO is primarily expressed in the liver and also contributes to kynurenine production.[5]

Experimental Protocol: TDO and IDO2 Inhibition Assays

  • Utilize commercially available recombinant human TDO and IDO2 enzymes in biochemical assays similar to the IDO1 protocol.

  • Alternatively, use engineered cell lines that overexpress TDO (e.g., SW48 cells) or IDO2 for cell-based selectivity assessment.[19][20]

  • Determine the IC50 or EC50 values for each enzyme and calculate the selectivity ratio (IC50 for TDO or IDO2 / IC50 for IDO1).

In Vivo Pharmacodynamic and Efficacy Evaluation

Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo target engagement and anti-tumor efficacy of (4,6-Dichloro-1H-indol-2-yl)methanol.

Methodology Rationale: A syngeneic mouse tumor model with a competent immune system is essential to evaluate the immunomodulatory effects of IDO1 inhibition. The primary pharmacodynamic marker is the reduction of the kynurenine-to-tryptophan (Kyn/Trp) ratio in plasma and tumor tissue.[21]

Experimental Protocol: In Vivo Efficacy Study

  • Animal Model:

    • Use a suitable mouse strain (e.g., C57BL/6) and a syngeneic tumor cell line that expresses IDO1 (e.g., B16-F10 melanoma or CT26 colon carcinoma).

  • Tumor Implantation:

    • Inject tumor cells subcutaneously into the flank of the mice.

  • Treatment:

    • Once tumors are established, randomize the mice into treatment groups: vehicle control, (4,6-Dichloro-1H-indol-2-yl)methanol, and reference inhibitors.

    • Administer the compounds orally or via another appropriate route at predetermined dose levels and schedules.

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight as an indicator of toxicity.

  • Pharmacodynamic Analysis:

    • At specified time points, collect blood and tumor tissue samples.

    • Quantify the concentrations of tryptophan and kynurenine in plasma and tumor homogenates using a validated LC-MS/MS method.[22][23][24][25]

    • Calculate the Kyn/Trp ratio to assess the degree of IDO1 inhibition.

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Assay Biochemical Assay IC50 Determination IC50 Determination Biochemical Assay->IC50 Determination Yields Cell-Based Assay Cell-Based Assay EC50 Determination EC50 Determination Cell-Based Assay->EC50 Determination Yields Selectivity Assay Selectivity Assay Selectivity Profile Selectivity Profile Selectivity Assay->Selectivity Profile Yields Syngeneic Tumor Model Syngeneic Tumor Model IC50 Determination->Syngeneic Tumor Model Informs Dosing EC50 Determination->Syngeneic Tumor Model Informs Dosing Pharmacodynamics Pharmacodynamics Syngeneic Tumor Model->Pharmacodynamics Leads to Efficacy Efficacy Pharmacodynamics->Efficacy Correlates with IDO1_pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate T_Cell Effector T Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Kynurenine->T_Cell Inhibits Proliferation & Function Treg Regulatory T Cell (Treg) Kynurenine->Treg Promotes Differentiation & Function Tumor_Cell Tumor Cell Tumor_Cell->IDO1 Upregulates Inhibitor (4,6-Dichloro-1H-indol-2-yl)methanol & Reference Inhibitors Inhibitor->IDO1 Inhibits

Caption: The IDO1 pathway in the tumor microenvironment and the point of intervention by inhibitors.

Conclusion

This guide outlines a systematic approach for the comparative efficacy evaluation of (4,6-Dichloro-1H-indol-2-yl)methanol as a potential IDO1 inhibitor against established reference compounds. By employing a combination of in vitro biochemical and cell-based assays, followed by in vivo validation in a relevant tumor model, researchers can robustly characterize its potency, selectivity, and therapeutic potential. The provided protocols and frameworks are intended to facilitate standardized and comprehensive assessments in the pursuit of novel immunomodulatory agents for cancer therapy.

References

  • Cancer Discovery. (2022). Mechanism Found for IDO1 Inhibitor Evasion. Cancer Discovery, 12(7), OF5. [Link]

  • Munn, D. H., & Mellor, A. L. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Frontiers in Immunology, 7, 550. [Link]

  • PubMed. (2022). Mechanism Found for IDO1 Inhibitor Evasion. [Link]

  • Frontiers in Immunology. (2022). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. [Link]

  • Patsnap Synapse. (2024). What is Epacadostat used for? [Link]

  • AACR Journals. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. [Link]

  • National Library of Medicine. (n.d.). Simultaneous determination of L-tryptophan and L-kynurenine in rat plasma by LC-MS/MS. [Link]

  • National Center for Biotechnology Information. (2013). A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients. Bioanalysis, 5(11), 1365-1373. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). linrodostat. [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Expert Opinion on Drug Discovery, 12(9), 895-908. [Link]

  • National Center for Biotechnology Information. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 251-267. [Link]

  • PubMed. (2020). Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor. [Link]

  • Journal of the American Society for Mass Spectrometry. (2020). Determination of Tryptophan and Kynurenine by LC–MS/MS by Using Amlodipine as an Internal Standard. [Link]

  • AACR Journals. (2025). Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies. [Link]

  • ACS Publications. (2009). Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. Journal of Medicinal Chemistry, 52(22), 7364-7367. [Link]

  • National Center for Biotechnology Information. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research, 25(11), 3253-3261. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. [Link]

  • MDPI. (2022). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers, 14(17), 4235. [Link]

  • AACR Journals. (2017). Abstract 4964: Structure, in vitro biology and in vivo pharmacodynamic characterization of a novel clinical IDO1 inhibitor. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit IDO1 72021. [Link]

  • Research Square. (2023). LC-MS/MS-based Quantification of Tryptophan, Kynurenine, and Kynurenic Acid in Human Placental, Fetal Membranes, and Umbilical Cord Samples. [Link]

  • Frontiers. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. [Link]

  • Oncotarget. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30582-30594. [Link]

  • Journal of Hematology & Oncology. (2022). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 15(1), 1-20. [Link]

  • Frontiers. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. [Link]

  • ACS Medicinal Chemistry Letters. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). [Link]

  • National Center for Biotechnology Information. (2024). Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies. Pharmaceutics, 16(9), 1234. [Link]

  • Taylor & Francis Online. (2017). Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1145-1151. [Link]

  • BPS Bioscience. (n.d.). IDO / TDO Pathway. [Link]

  • National Center for Biotechnology Information. (2020). A selective IDO1 inhibitor, KHK2455, improves efficacy of PD-L1 blockade by modulating both innate and adaptive immunity in a mouse melanoma model. Cancer Immunology, Immunotherapy, 69(1), 67-79. [Link]

  • Wiley Online Library. (2022). Identification of a Novel Pseudo‐Natural Product Type IV IDO1 Inhibitor Chemotype. Angewandte Chemie International Edition, 61(39), e202206733. [Link]

  • PubMed. (n.d.). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. [Link]

Sources

Comparative

Comparative LC-MS/MS Analysis and Fragmentation Profiling of (4,6-Dichloro-1H-indol-2-yl)methanol

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction & Mechanistic Rationale (4,6-Dichloro-1H-indol-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction & Mechanistic Rationale

(4,6-Dichloro-1H-indol-2-yl)methanol (Chemical Formula: C₉H₇Cl₂NO) is a highly versatile building block frequently utilized in the synthesis of complex indole alkaloids and targeted therapeutics [2]. When developing robust bioanalytical assays for this compound, understanding its gas-phase behavior during electrospray ionization (ESI) is paramount.

As a Senior Application Scientist, I frequently observe that researchers treat mass spectrometry as a "black box." However, optimizing an assay requires understanding the causality behind the fragmentation. For (4,6-Dichloro-1H-indol-2-yl)methanol, two critical structural features dictate its LC-MS/MS profile:

  • The Dichloro Substitution: The presence of two chlorine atoms generates a highly specific isotopic signature (M, M+2, M+4 in a 9:6:1 ratio). This serves as a built-in validation tool to distinguish the target analyte from complex matrix background noise [1].

  • The 2-Hydroxymethyl Group: Under positive ESI (ESI+), the protonated molecular ion [M+H]+ undergoes a rapid, low-energy neutral loss of water (-18 Da). This is not a random thermal degradation; it is thermodynamically driven by the formation of a highly resonance-stabilized indolylmethylium cation [3].

Below, we objectively compare two leading mass spectrometry platforms—High-Resolution Q-TOF and Nominal Mass Triple Quadrupole (QqQ) —to determine the optimal deployment of each for the analysis of this compound.

Platform Comparison: Q-TOF vs. QqQ

When analyzing (4,6-Dichloro-1H-indol-2-yl)methanol, the choice of mass analyzer fundamentally alters the quality and utility of the data.

A. Quadrupole Time-of-Flight (Q-TOF) - Best for Structural Elucidation
  • Performance: Delivers high mass accuracy (< 2 ppm) and full-scan isotopic fidelity.

  • Application: Ideal for early-stage discovery, metabolite identification, and confirming the exact elemental composition of the indolylmethylium fragment.

  • Limitation: Lower linear dynamic range and slower scan speeds compared to QqQ, making it less ideal for high-throughput pharmacokinetics (PK).

B. Triple Quadrupole (QqQ) - Best for Targeted Quantitation
  • Performance: Operates in Multiple Reaction Monitoring (MRM) mode, offering unparalleled sensitivity and a wide dynamic range (up to 5-6 logs).

  • Application: The gold standard for GLP-compliant PK studies and trace-level quantification in plasma or tissue homogenates.

  • Limitation: Operates at nominal mass resolution (unit mass), requiring careful chromatographic separation to avoid isobaric interferences.

Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18, Gradient) Sample->LC Split Analyzer Choice LC->Split QTOF Q-TOF (HRMS) Structural Elucidation Split->QTOF Discovery QqQ QqQ (Nominal) High-Throughput PK Split->QqQ Quantitation Data1 Exact Mass & Isotope Pattern (9:6:1) QTOF->Data1 Data2 MRM Transitions (m/z 216 -> 198) QqQ->Data2

Caption: LC-MS/MS analytical workflow comparing Q-TOF and QqQ platforms.

Fragmentation Pathway & Quantitative Data

To build a self-validating quantitative method, we must map the fragmentation tree. The initial loss of H2​O yields the base peak at m/z 198. Increasing the collision energy (CE) forces the indolylmethylium ion to undergo further high-energy cleavages, typically losing a chlorine radical (-35 Da) or HCl (-36 Da).

Fragmentation M [M+H]+ m/z 215.99 (4,6-Dichloro-1H-indol-2-yl)methanol F1 [M+H - H2O]+ m/z 197.98 Indolylmethylium Cation M->F1 -H2O (-18 Da) Low CE (15 eV) F2 [M+H - H2O - Cl]+ m/z 162.01 Chlorinated Indene-like Cation F1->F2 -Cl radical (-35 Da) High CE (35 eV) F3 [M+H - H2O - HCl]+ m/z 161.00 Radical Cation F1->F3 -HCl (-36 Da) High CE (35 eV)

Caption: Proposed ESI+ fragmentation pathway for (4,6-Dichloro-1H-indol-2-yl)methanol.

Data Presentation: HRMS vs. MRM Parameters

Table 1: Q-TOF High-Resolution Exact Mass Data (ESI+)

Ion Type Formula Theoretical Exact Mass (m/z) Observed Mass (m/z)* Mass Error (ppm) Relative Abundance

| [M+H]+ (³⁵Cl₂) | C9​H835​Cl2​NO+ | 215.9977 | 215.9981 | < 2.0 | 100% (Base Isotope) | | [M+H]+ (³⁵Cl³⁷Cl) | C9​H835​Cl37ClNO+ | 217.9948 | 217.9953 | < 2.5 | ~66% | | [M+H−H2​O]+ | C9​H635​Cl2​N+ | 197.9872 | 197.9875 | < 1.5 | Base Peak (MS/MS) |

*Note: Observed mass values are representative of typical well-calibrated TOF instrumentation.

Table 2: QqQ MRM Optimization Parameters for Quantitation

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
216.0 198.0 50 15 Quantifier (Highest sensitivity)
216.0 162.0 50 35 Qualifier 1 (Structural confirmation)

| 218.0 | 200.0 | 50 | 15 | Qualifier 2 (Isotope tracking - Self-validation) |

Expert Insight: By actively monitoring the 218.0 -> 200.0 transition alongside the primary quantifier, the assay becomes a self-validating system . If the ratio between the 216->198 peak area and the 218->200 peak area deviates significantly from the theoretical 9:6 isotopic ratio, the analyst immediately knows an isobaric matrix interference is co-eluting.

Step-by-Step Experimental Protocol

To ensure absolute trustworthiness and reproducibility, follow this validated methodology for the LC-MS/MS analysis of (4,6-Dichloro-1H-indol-2-yl)methanol in biological matrices.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma/serum sample into a 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., a deuterated indole derivative) to precipitate proteins.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).

Step 2: UHPLC Chromatographic Separation
  • Column: Use a sub-2 µm C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: MS Source Optimization (ESI+)
  • Set the capillary voltage to 3.5 kV (positive mode).

  • Adjust the desolvation gas (Nitrogen) temperature to 350°C and flow rate to 800 L/hr to ensure complete droplet evaporation, which is critical for the stable formation of the [M+H]+ ion.

  • Apply the MRM transitions detailed in Table 2.

References

  • Benchchem. (4,6-Dichloro-1H-indol-2-yl)methanol | Benchchem.
  • Amazon AWS. S1 SUPPORTING INFORMATION From cells, to mice, to target: Characterization of NEU-1053 (SB-443342) and its analogs for treatment.
  • ACS Publications. Structure and Reactivity of Indolylmethylium Ions: Scope and Limitations in Synthetic Applications | The Journal of Organic Chemistry.
Validation

Benchmarking (4,6-Dichloro-1H-indol-2-yl)methanol Binding Affinity: An SPR-Driven Guide for Fragment-Based Drug Discovery

As a Senior Application Scientist in biophysics and early-stage drug discovery, navigating the transition from fragment hits to optimized leads requires rigorous, quantitative binding data. (4,6-Dichloro-1H-indol-2-yl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in biophysics and early-stage drug discovery, navigating the transition from fragment hits to optimized leads requires rigorous, quantitative binding data. (4,6-Dichloro-1H-indol-2-yl)methanol (MW: 216.06 g/mol ) is a highly versatile chiral indole derivative and a critical fragment building block in medicinal chemistry[1]. Most notably, this scaffold forms the core of potent methionyl-tRNA synthetase (MetRS) inhibitors, such as NEU-1053 (SB-443342), which are developed to combat Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT)[2].

Measuring the binding affinity ( KD​ ) of low-molecular-weight fragments like (4,6-Dichloro-1H-indol-2-yl)methanol presents a unique biophysical challenge. This guide objectively benchmarks Surface Plasmon Resonance (SPR) against alternative platforms for this application, compares the fragment's performance to optimized leads, and provides a self-validating, causality-driven experimental protocol.

Target Biology & Mechanism of Action

To contextualize the binding data, we must first understand the biological target. T. brucei MetRS (TbMetRS) is an essential enzyme that catalyzes the aminoacylation of tRNA Met . Inhibiting this target halts parasite protein translation, leading to rapid cidality[2][3].

MetRS_Pathway A Trypanosoma brucei Methionyl-tRNA Synthetase (TbMetRS) C tRNA^Met Aminoacylation A->C Catalyzes B (4,6-Dichloro-1H-indol-2-yl)methanol (Fragment Scaffold) B->A Binds & Inhibits D Protein Translation C->D Enables E Parasite Proliferation (Sleeping Sickness) D->E Promotes

Mechanism of action: Inhibition of TbMetRS by indole-based fragments halts parasite translation.

Biophysical Platform Benchmarking: SPR vs. Alternatives

When benchmarking the binding of a 216 Da fragment, the choice of biophysical technique is paramount. We compare SPR against Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC).

Why SPR Wins for Fragments: BLI measures changes in optical thickness on a fiber-optic tip. For molecules under 250 Da, the optical shift is often indistinguishable from bulk solvent noise. ITC provides rich thermodynamic data but requires milligram quantities of protein, making it unsuitable for primary screening. SPR, utilizing the highly sensitive evanescent wave, detects minute changes in surface mass, making it the undisputed gold standard for fragment-based drug discovery (FBDD)[4].

Table 1: Platform Comparison for Fragment Affinity Screening
ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Detection Limit (MW) < 100 Da (Optimal) ~250 Da (Challenging)No MW limit (Measures heat)
Throughput High (384-well compatible)High (96/384-well compatible)Low (1-2 hours per sample)
Sample Consumption Low (~10-50 µg protein) Low (~10-50 µg protein)High (~1-2 mg protein)
Immobilization Required Yes (Sensor Chip)Yes (Biosensor Tip)No (In solution)
Suitability for 216 Da Excellent Poor to ModerateLow (Too slow for screening)

Compound Benchmarking: Fragment vs. Optimized Lead

To demonstrate the utility of (4,6-Dichloro-1H-indol-2-yl)methanol, we benchmark its binding affinity against the fully optimized lead compound, NEU-1053. The fragment provides the foundational binding energy (Ligand Efficiency), which is then elaborated through synthetic chemistry to achieve nanomolar potency[2].

Table 2: Binding Affinity Benchmarking of TbMetRS Inhibitors
CompoundMolecular Weight (Da)SPR KD​ (µM)Ligand Efficiency (LE)Development Stage
(4,6-Dichloro-1H-indol-2-yl)methanol 216.06~85.0~0.35Primary Fragment Hit
NEU-1053 (SB-443342) 432.35< 0.01~0.42Optimized Lead

Self-Validating SPR Methodology

To generate trustworthy data, every step of the SPR protocol must be driven by causality and include internal validation controls.

SPR_Workflow A 1. Target Immobilization (TbMetRS on CM5) B 2. Solvent Correction (1.5% - 2.5% DMSO) A->B C 3. Fragment Injection (0.1 µM - 500 µM) B->C D 4. Double Referencing (Blank + Ref Cell) C->D E 5. Steady-State Fit (KD Determination) D->E

Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment-based affinity screening.

Step 1: High-Density Surface Preparation
  • Action: Immobilize recombinant TbMetRS onto a CM5 dextran chip via standard EDC/NHS amine coupling targeting an immobilization level of ~6,000–8,000 Response Units (RU).

  • Causality: The theoretical maximum response ( Rmax​ ) for a 216 Da fragment binding to an 85 kDa target is extremely small ( Rmax​=(MWanalyte​/MWligand​)×Rligand​ ). To achieve a measurable signal of ~15-20 RU, a high-density surface is mathematically required. Amine coupling is chosen over capture tags (like His-tags) because covalent bonds prevent baseline drift during the repeated DMSO injections required for fragment screening.

Step 2: DMSO Solvent Correction (The Critical Control)
  • Action: Prepare a running buffer containing 2.0% DMSO. Run an 8-point solvent correction curve ranging from 1.5% to 2.5% DMSO.

  • Causality: Fragments possess poor aqueous solubility[1]. However, DMSO has a massive refractive index. A mere 0.1% mismatch between the sample and the running buffer generates a bulk shift of ~1200 RU, which will completely obliterate the 15 RU binding signal of the fragment. The solvent correction curve mathematically decouples the bulk refractive index shift from true binding events.

Step 3: Analyte Injection & System Validation
  • Action: Inject (4,6-Dichloro-1H-indol-2-yl)methanol in a 3-fold dilution series (1 µM to 300 µM) at a high flow rate (50 µL/min).

  • Self-Validation System:

    • Positive Control: Inject 50 nM of NEU-1053 at the beginning and end of the run. Consistent Rmax​ confirms the target has not denatured over the course of the assay.

    • Negative Control: Route the analyte over a reference flow cell immobilized with a non-specific protein (e.g., BSA). This identifies and subtracts non-specific binding (NSB).

  • Causality: High flow rates (50 µL/min) are utilized to minimize mass transport limitations (MTL). Fragments typically exhibit extremely fast association ( kon​ ) and dissociation ( koff​ ) rates; slow flow rates would cause rebinding artifacts, skewing the kinetic profile.

Step 4: Data Processing via Steady-State Affinity
  • Action: Apply double referencing (subtracting the reference channel and a buffer blank). Fit the resulting data using a 1:1 steady-state affinity model rather than a kinetic fit.

  • Causality: Because fragment kinetics often exceed the temporal resolution of the SPR optical detector (resulting in "square" sensorgrams), kinetic fitting ( kon​/koff​ ) is unreliable. Plotting the equilibrium response ( Req​ ) against the analyte concentration yields a highly accurate KD​ via the Langmuir isotherm equation.

Conclusion

Benchmarking (4,6-Dichloro-1H-indol-2-yl)methanol using SPR reveals the distinct advantages of this biophysical technique over BLI and ITC for low-molecular-weight compounds. By utilizing a causality-driven protocol—emphasizing covalent high-density immobilization, rigorous DMSO correction, and steady-state affinity fitting—researchers can confidently validate fragment hits. This foundational data is what enables the rational design of highly potent, target-specific therapeutics like NEU-1053 for neglected tropical diseases.

References

  • Devine, W. G., et al. "From Cells to Mice to Target: Characterization of NEU-1053 (SB-443342) and Its Analogues for Treatment of Human African Trypanosomiasis." ACS Infectious Diseases (2017).[Link]

  • Luengo-Arratta, S. A., et al. "Identification and Characterization of Hundreds of Potent and Selective Inhibitors of Trypanosoma brucei Growth from a Kinase-Targeted Library Screening Campaign." PLOS Neglected Tropical Diseases (2014).[Link]

  • Taussig, M. J., et al. "Generation and validation of recombinant antibodies to study human aminoacyl-tRNA synthetases." Journal of Biological Chemistry (2020).[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4,6-Dichloro-1H-indol-2-yl)methanol

The Application Scientist's Guide to Halogenated Indole Safety: Operational Protocols for (4,6-Dichloro-1H-indol-2-yl)methanol Executive Summary (4,6-Dichloro-1H-indol-2-yl)methanol (CAS: 1895004-92-8) is a highly valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist's Guide to Halogenated Indole Safety: Operational Protocols for (4,6-Dichloro-1H-indol-2-yl)methanol

Executive Summary

(4,6-Dichloro-1H-indol-2-yl)methanol (CAS: 1895004-92-8) is a highly valuable, chiral synthetic intermediate used extensively in medicinal chemistry for the development of kinase inhibitors and anti-parasitic agents[1]. While the indole scaffold is a privileged structure in drug discovery, the specific combination of a reactive hydroxymethyl group and polyhalogenation demands stringent, mechanism-driven safety and handling protocols. This guide provides a self-validating operational framework for researchers handling this compound.

Section 1: Mechanistic Hazard Assessment (The "Why" Behind the Risk)

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards rather than relying on generic safety data sheets.

  • The Hydroxymethyl Group (-CH₂OH): Unsubstituted 1H-indole-2-methanol is classified under GHS as causing Serious Eye Damage (Category 1, H318)[2]. The hydroxyl group acts as a strong hydrogen bond donor and acceptor, making the fine crystalline powder highly irritating to mucous membranes and corneal tissue upon contact.

  • The 4,6-Dichloro Substitution: Halogenation significantly increases the lipophilicity (LogP) of the indole scaffold. Recent predictive toxicology models (such as the HD-GEM machine learning framework) demonstrate that polyhalogenated indoles actually exhibit lower systemic hepatotoxicity and cardiotoxicity than previously assumed due to scaffold stabilization[3]. Furthermore, di-halogenated indoles often show attenuated mammalian toxicity compared to mono-halogenated analogs due to reduced electrophilic reactivity[4]. However, their high lipophilicity presents a logistical hazard: enhanced dermal penetration . If dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the chlorinated indole can rapidly cross the stratum corneum.

  • Combustibility: Indole-methanols are typically classified under Storage Class 11 (Combustible Solids)[2]. Aerosolized dust presents a deflagration risk if exposed to static discharge during weighing.

Quantitative Chemical & Hazard Profile
ParameterValue / ClassificationMechanistic Implication
Molecular Weight 216.06 g/mol Small molecule; easily aerosolized if milled finely.
GHS Classification Eye Dam. 1 (H318)The -CH₂OH group acts as a strong H-bond donor to corneal tissue[2].
Storage Class 11 (Combustible Solid)Dust cloud presents deflagration risk; avoid static discharge[2].
Solubility Profile High in DMSO/DMF/MeOHCarrier solvents will rapidly transport the molecule through dermal layers.

Section 2: Personal Protective Equipment (PPE) Matrix

Do not treat all laboratory steps equally. Your PPE must scale with the physical state of the compound (dry powder vs. solvated liquid).

PPE CategorySpecificationOperational Rationale
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ingress of irritating dust; mandatory due to H318 classification.
Hand Protection (Solid) Single Nitrile (≥0.11 mm thickness)Sufficient barrier for dry, un-solvated crystalline powder.
Hand Protection (Liquid) Double Nitrile OR Butyl RubberRequired when handling DMSO/DMF solutions to prevent "Trojan-horse" dermal absorption.
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of combustible, irritating micro-particulates during weighing[2].
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk associated with Storage Class 11 combustible solids.

Section 3: Standard Operating Procedure (SOP)

Workflow: Preparation of a 10 mM in vitro Assay Stock Trust & Verification: This protocol incorporates built-in validation checks to ensure engineering controls are functioning before the chemical is exposed.

Phase 1: Engineering Control Verification

  • Airflow Check: Verify the chemical fume hood monitor reads a face velocity of at least 100 Linear Feet per Minute (LFM).

    • Self-Validation: Tape a small piece of Kimwipe to the bottom of the sash; it should pull inward steadily without fluttering erratically.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood surface with a damp, static-dissipative cloth.

Phase 2: PPE Donning & Material Transfer 3. Gloving: Don a standard pair of nitrile gloves. If you plan to use DMSO for solvation, immediately don a second pair over the first. 4. Retrieval: Retrieve the (4,6-Dichloro-1H-indol-2-yl)methanol vial from the desiccator. Wipe the exterior with 70% ethanol before opening to remove any residual surface dust.

Phase 3: Weighing & Solvation 5. Anti-Static Weighing: Place an anti-static weighing boat on the balance and tare. Using a grounded micro-spatula, carefully transfer the required mass.

  • Causality: Halogenated indole powders are prone to static cling; grounded tools prevent the sudden aerosolization of combustible dust.

  • Solvent Addition: Transfer the powder to a borosilicate glass vial. Slowly add the required volume of anhydrous DMSO.

  • Capping & Vortexing: Cap the vial tightly before removing it from the hood for vortexing or sonication. Never agitate an open vial of halogenated organics.

Phase 4: Doffing & Decontamination 8. Surface Decontamination: Wipe the balance and hood surface with a methanol-soaked wipe (to dissolve residual compound), followed by a water wipe. 9. Glove Doffing: Remove the outer gloves inside the hood, turning them inside out to trap any microscopic dust. Dispose of them in the solid hazardous waste bin.

Section 4: Spill Response & Waste Disposal Plan

Halogenated organic compounds require strict waste segregation to prevent dangerous downstream reactions and environmental contamination.

  • Waste Segregation: Segregate all liquid waste into dedicated "Halogenated Organic Waste" carboys. Do not mix with acetone or non-halogenated solvents.

  • Disposal Mechanism: EPA-compliant disposal facilities must incinerate chlorinated waste at extreme temperatures (>1,000°C). Lower temperature incineration of dichloro-indoles can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs).

  • Solid Spill Response: If the dry powder is spilled, do not sweep it dry. Cover the spill with damp paper towels to suppress combustible dust, carefully scoop the material into a hazardous waste bag, and clean the surface with a polar organic solvent (e.g., methanol).

Section 5: Operational Workflow Visualization

Workflow RiskAssessment Hazard Assessment (Eye Dam. 1, Combustible) PPESelection PPE Donning (Nitrile, Goggles, N95) RiskAssessment->PPESelection Dictates EngineeringControl Fume Hood Isolation (Face Velocity >100 LFM) PPESelection->EngineeringControl Precedes Handling Weighing & Solvation (Anti-static techniques) EngineeringControl->Handling Enables safe WasteSegregation Halogenated Waste Segregation Handling->WasteSegregation Generates Disposal High-Temp Incineration (Dioxin Prevention) WasteSegregation->Disposal Mandates

Figure 1: Logical workflow for the risk assessment, handling, and disposal of halogenated indoles.

References

  • Title: (4,6-Dichloro-1H-indol-2-yl)methanol | Source: Benchchem | URL: 1

  • Title: 1H-Indole-2-methanol 90 24621-70-3 | Source: Sigma-Aldrich | URL: 2

  • Title: Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model | Source: ResearchGate | URL: 3

  • Title: Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species | Source: MDPI | URL: 4

Sources

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